G-{d-Arg}-GDSPASSK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C37H64N14O16 |
|---|---|
Molecular Weight |
961.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H64N14O16/c1-18(29(59)48-22(15-52)33(63)49-23(16-53)32(62)47-20(36(66)67)6-2-3-9-38)44-34(64)25-8-5-11-51(25)35(65)24(17-54)50-31(61)21(12-28(57)58)46-27(56)14-43-30(60)19(45-26(55)13-39)7-4-10-42-37(40)41/h18-25,52-54H,2-17,38-39H2,1H3,(H,43,60)(H,44,64)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,63)(H,50,61)(H,57,58)(H,66,67)(H4,40,41,42)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
IJEHFOAEUJHYNY-KFGZADJESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of D-Arginine Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences represents a powerful strategy in modern drug discovery and development. Among these, the D-enantiomer of arginine (D-Arg) has garnered significant attention due to its ability to confer unique and advantageous biological properties. This technical guide provides an in-depth exploration of the biological activity of D-Arg containing peptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and workflows. The substitution of L-arginine with its D-isoform can profoundly impact a peptide's stability, bioactivity, and therapeutic potential, opening new avenues for the development of novel therapeutics against a wide range of diseases.
Core Concepts: The Significance of D-Arginine Substitution
The replacement of naturally occurring L-arginine with D-arginine introduces a chiral center with an opposite stereochemical configuration. This seemingly subtle modification has profound implications for the peptide's interaction with the biological environment.
Enhanced Proteolytic Stability: One of the most significant advantages of incorporating D-amino acids is the increased resistance to enzymatic degradation.[1] Proteases, which are chiral enzymes, are highly specific for L-amino acid substrates. Peptides composed of D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in biological systems.[2] This enhanced stability is a critical attribute for therapeutic peptides, as it can improve their pharmacokinetic profile and bioavailability.
Modulation of Biological Activity: The stereochemistry of arginine's guanidinium group is crucial for its interactions with cellular components. While D-Arg maintains the positive charge and hydrogen bonding capabilities of L-Arg, its different spatial orientation can lead to altered binding affinities and specificities for biological targets such as cell membranes, receptors, and enzymes. This can result in modified or even novel biological activities compared to the L-enantiomer counterpart.
Reduced Immunogenicity: Peptides composed of D-amino acids are often less immunogenic than their L-isomers, as they are less likely to be processed and presented by the major histocompatibility complex (MHC) molecules, a key step in initiating an immune response.[3]
Therapeutic Applications and Mechanisms of Action
The unique properties of D-Arg containing peptides have been exploited in various therapeutic areas.
Antimicrobial Activity
D-Arg containing peptides have emerged as a promising class of antimicrobial agents. The cationic nature of the arginine side chain facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] This interaction can lead to membrane disruption and cell death. The incorporation of D-arginine can enhance the antimicrobial potency and stability of these peptides.[5]
Mechanism of Action: The primary mechanism of action for many arginine-rich antimicrobial peptides involves the disruption of the bacterial cell membrane. This can occur through various models, including the "carpet" model, where peptides accumulate on the membrane surface, and the "toroidal pore" model, where peptides insert into the membrane and induce the formation of pores. The guanidinium group of arginine plays a critical role in these interactions.
Table 1: Comparative Antimicrobial Activity of L-Arg vs. D-Arg Containing Peptides (MIC in µM)
| Peptide Sequence | Target Organism | L-Arg Version MIC (µM) | D-Arg Version MIC (µM) | Reference |
| (RRWWRF)₂ | E. coli | >100 | 31 | |
| (RRWWRF)₂ | B. subtilis | 15 | 15 | |
| R4F4 | P. aeruginosa | Decreased activity in serum | Stable activity in serum | |
| R9 | E. coli O157:H7 | 15.6 | Not specified, but L-form activity is pH and temp dependent | |
| R9 | S. aureus | 62.5 | Not specified, but L-form activity is pH and temp dependent |
Cell-Penetrating Peptides (CPPs)
Arginine-rich peptides are well-known for their ability to translocate across cellular membranes, acting as cell-penetrating peptides (CPPs). This property allows them to deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells. The substitution with D-arginine can influence the efficiency and mechanism of cellular uptake. While some studies report that L-CPPs are taken up more efficiently in certain cell lines, D-Arg containing CPPs often exhibit enhanced stability, which can lead to prolonged intracellular concentrations.
Mechanism of Cellular Uptake: The uptake of arginine-rich CPPs is a complex process that can involve both energy-dependent endocytosis and energy-independent direct translocation. The initial interaction is mediated by the electrostatic attraction between the cationic guanidinium groups of arginine and the anionic proteoglycans on the cell surface.
Table 2: Cellular Uptake Efficiency of L-Arg vs. D-Arg Containing Peptides
| Peptide | Cell Line | L-Arg Version Uptake | D-Arg Version Uptake | Key Findings | Reference |
| R9 | MC57 fibrosarcoma, HeLa | More efficient | Less efficient | L-form uptake is chirality-dependent and occurs after HS binding. | |
| R9 | Jurkat T leukemia | Similar efficiency | Similar efficiency | Uptake mechanism is cell-type dependent. | |
| Various CPPs | Jurkat leukemia | Less efficient | More efficient | D-amino acid versions showed higher internalization. |
Neurodegenerative Diseases
D-Arg containing peptides have shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's is the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic fibrils. D-peptides have been designed to inhibit this aggregation process. Their resistance to proteolysis makes them particularly attractive for chronic conditions requiring long-term treatment.
Mechanism of Action: D-Arg containing peptides can bind to Aβ monomers and oligomers, interfering with the conformational changes required for fibril formation. The electrostatic interactions between the D-arginine residues and negatively charged residues on the Aβ peptide are crucial for this inhibitory activity. Furthermore, some arginine-rich peptides exhibit neuroprotective effects by reducing excitotoxicity and neuronal calcium influx.
Table 3: Inhibition of Amyloid-β Aggregation by D-Arg Containing Peptides
| Peptide | Assay | IC50 (µM) | Key Findings | Reference |
| D3 (d-enantiomeric) | Thioflavin T | Not specified, but potent inhibitor | Reduces β-sheet formation in Aβ | |
| RD2 (scrambled D3) | Thioflavin T | Not specified, but potent inhibitor | Binds Aβ with high affinity | |
| klvff (d-amino acid fragment) | Thioflavin T | Modest inhibition | Superior to the L-enantiomer |
Cancer Therapy
The application of peptides in cancer therapy is a rapidly growing field. Cationic peptides, including those containing D-arginine, can selectively target and disrupt the membranes of cancer cells, which are often more anionic than those of normal cells. The enhanced stability of D-peptides is a significant advantage in the tumor microenvironment, which is rich in proteases.
Mechanism of Action: Similar to their antimicrobial activity, the anticancer mechanism of many D-Arg containing peptides involves membrane disruption. Additionally, as CPPs, they can be used to deliver anticancer drugs specifically to tumor cells, thereby reducing systemic toxicity.
Table 4: Cytotoxicity of D-Arg Containing Peptides Against Cancer Cells
| Peptide | Cell Line | L-Arg Version IC50 (µM) | D-Arg Version IC50 (µM) | Reference |
| [Arg]³-VmCT1-NH₂ | MCF-7 | Not specified | 0.57 | |
| [Arg]⁷-VmCT1-NH₂ | MCF-7 | Not specified | 0.51 | |
| V13K derivative (DP06) | Various cancer cell lines | Not specified | Displayed remarkable stability and mild in vitro toxicity |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of D-Arg containing peptides.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
-
Solid support resin (e.g., Rink Amide resin for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with coupling reagents and an activator base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth, MHB)
-
96-well microtiter plates
-
Peptide stock solutions
-
Incubator
-
Microplate reader
Protocol:
-
Bacterial Culture: Inoculate the test bacteria in MHB and grow overnight at 37°C.
-
Bacterial Suspension: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh MHB.
-
Peptide Dilutions: Prepare a serial two-fold dilution of the peptide in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Hemolytic Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC50 or CC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition
This fluorescence-based assay is used to monitor the formation of amyloid fibrils in the presence and absence of inhibitors.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT) stock solution
-
Inhibitor peptide stock solution
-
Assay buffer (e.g., PBS)
-
96-well black plates
-
Fluorometer
Protocol:
-
Aβ Preparation: Prepare a monomeric solution of Aβ (1-42) by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to form a film, which is then dissolved in the assay buffer.
-
Assay Setup: In a 96-well plate, mix the Aβ solution with different concentrations of the inhibitor peptide. Include a control with Aβ and no inhibitor.
-
ThT Addition: Add ThT to each well to a final concentration of ~10-20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.
-
Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the inhibitor indicates inhibition of fibril formation. The percentage of inhibition can be calculated, and the IC50 value can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to the biological activity of D-Arg containing peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
In-depth Technical Guide: The Peptide G-{d-Arg}-GDSPASSK
An analysis of the predicted structure and potential function of the novel peptide G-{d-Arg}-GDSPASSK for researchers, scientists, and drug development professionals.
Abstract
The specific peptide sequence this compound is not documented in the currently available scientific literature. As a result, there is no existing experimental data on its three-dimensional structure, specific biological function, or associated signaling pathways. This technical guide, therefore, outlines the established methodologies and computational tools that can be employed to predict the structure and elucidate the potential function of this novel peptide. This document serves as a roadmap for researchers initiating studies on this compound, providing a framework for its initial characterization.
Predicted Structure of this compound
The three-dimensional structure of a peptide is critical to its function, dictating its interaction with biological targets. In the absence of experimental data from techniques like X-ray crystallography or NMR spectroscopy, computational modeling is the primary method for structural prediction.
Methodologies for Peptide Structure Prediction
Several computational approaches can be utilized to predict the tertiary structure of this compound:
-
Ab Initio Methods: These methods predict the peptide structure from its amino acid sequence alone, without relying on known homologous structures. Algorithms like the generalized pattern search algorithm can be employed to explore the conformational space and identify low-energy structures.[1][2]
-
Template-Based Modeling (Homology Modeling): If short sequence motifs within this compound show similarity to peptides with known structures, these can be used as templates to build a model.
-
Deep Learning-Based Algorithms: Recent advancements in artificial intelligence have led to powerful prediction tools like AlphaFold2, RoseTTAFold, and ESMFold.[3][4] These methods have demonstrated high accuracy in predicting protein and, to a lesser extent, peptide structures.[3]
Predicted Structural Features of this compound
The sequence contains a D-Arginine residue, which is a non-standard amino acid. This will introduce a significant conformational constraint compared to its L-Arginine counterpart, potentially inducing a specific turn or kink in the peptide backbone. The presence of charged residues (Arginine, Aspartic acid, Lysine) and polar residues (Serine) suggests the peptide is likely to be soluble in aqueous environments and may engage in electrostatic interactions with target molecules. The "GDSP" motif is of interest as it is a known recognition sequence for certain integrins, although the flanking residues will heavily influence its binding specificity and affinity.
Predicted Function of this compound
The function of a peptide is intrinsically linked to its structure and sequence motifs.
Potential Biological Targets and Functions
-
Cell Surface Receptors: The presence of charged and polar amino acids makes this compound a candidate for interacting with cell surface receptors. Synthetic peptides have been successfully used to probe G protein-coupled receptor (GPCR) function. For instance, peptides corresponding to regions of G protein alpha subunits can mimic the G protein and influence receptor-G protein coupling.
-
Integrin Binding: As mentioned, the "GDSP" sequence is a variation of the classic Arginine-Glycine-Aspartic acid (RGD) motif, which is a canonical binding ligand for many integrins. The substitution of the canonical Arginine with Glycine and the presence of flanking residues will likely alter its binding profile, potentially leading to novel integrin specificity.
-
Enzyme Inhibition: Peptides can act as competitive or allosteric inhibitors of enzymes by binding to their active or regulatory sites.
Proposed Experimental Protocols for Characterization
To validate the predicted structure and elucidate the function of this compound, a series of experiments are necessary.
Structural Characterization
| Experiment | Methodology | Expected Outcome |
| Circular Dichroism (CD) Spectroscopy | The peptide is dissolved in an appropriate buffer, and its CD spectrum is measured over a range of wavelengths (typically 190-250 nm). | Provides information about the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a concentrated, isotopically labeled (optional) sample of the peptide. | Provides detailed information on through-bond and through-space atomic proximities, allowing for the determination of the high-resolution 3D structure in solution. |
| X-ray Crystallography | The peptide is crystallized, and the resulting crystals are diffracted with X-rays. | Yields a high-resolution 3D structure of the peptide in its crystalline state. |
Functional Assays
| Experiment | Methodology | Expected Outcome |
| Cell Adhesion Assay | Cells expressing specific integrins are seeded on plates coated with this compound. Cell adhesion is quantified after washing. | Determines if the peptide can mediate cell adhesion via integrin binding. |
| Competitive Binding Assay | A known fluorescently labeled ligand for a target receptor is incubated with cells in the presence of increasing concentrations of this compound. | Determines the binding affinity (IC50) of the peptide for the target receptor. |
| Enzyme Inhibition Assay | The activity of a target enzyme is measured in the presence of varying concentrations of the peptide. | Determines if the peptide can inhibit the enzyme and provides its inhibitory concentration (IC50). |
| GTPγS Binding Assay | Membranes from cells expressing a GPCR of interest are incubated with GTPγS (a non-hydrolyzable GTP analog) in the presence and absence of this compound. | Measures the activation of G proteins by the GPCR in response to the peptide. |
Signaling Pathway Analysis
Should this compound be found to interact with a cell surface receptor, the downstream signaling pathway can be investigated.
Workflow for Signaling Pathway Elucidation
Caption: Workflow for elucidating the signaling pathway of this compound.
Hypothetical GPCR Signaling Pathway
If this compound activates a Gs-coupled GPCR, the following pathway could be initiated:
Caption: Hypothetical Gs-coupled GPCR signaling cascade initiated by the peptide.
Conclusion
While the peptide this compound represents a novel entity with no current record in scientific literature, this guide provides a comprehensive framework for its initial investigation. By employing state-of-the-art computational prediction tools and established experimental protocols, the structure, function, and therapeutic potential of this peptide can be systematically explored. The unique presence of a D-amino acid and a modified integrin-binding motif suggests that this compound could possess interesting and potentially valuable biological activities.
References
- 1. Generalized pattern search algorithm for Peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generalized Pattern Search Algorithm for Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Deep Learning-Based Algorithms for Peptide Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery and Characterization of the Novel Peptide G-{d-Arg}-GDSPASSK
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel synthetic peptide G-{d-Arg}-GDSPASSK, chemically identified as Glycyl-D-arginylglycyl-L-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysine, has emerged as a molecule of interest in the fields of tissue regeneration and wound healing. This document provides a comprehensive overview of the available technical information regarding this peptide, including its synthesis, proposed biological functions, and the general experimental frameworks used to evaluate such molecules. While detailed, peer-reviewed studies on this specific peptide are limited in the public domain, this guide synthesizes the known information and outlines the standard methodologies relevant to its characterization.
Introduction
Peptide-based therapeutics are at the forefront of biomedical research, offering high specificity and potency with a favorable safety profile. The sequence GDSPASSK, with a modification of a D-amino acid at the second position (d-Arg), suggests a design aimed at increasing stability against enzymatic degradation, a common strategy in peptide drug development. The primary reported functions of this compound are the prevention of cell adhesion and the promotion of tissue repair and wound healing.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | Glycyl-D-arginylglycyl-L-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysine |
| CAS Number | 133640-14-9 |
| Molecular Formula | C₃₇H₆₄N₁₄O₁₆ |
| Molecular Weight | 960.99 g/mol |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published. However, based on standard practices for similar peptides, the following methodologies are likely employed.
Peptide Synthesis and Purification
The synthesis of this compound is achievable through automated solid-phase peptide synthesis (SPPS).
Caption: Workflow for an in vitro wound healing (scratch) assay.
Protocol:
-
Cell Monolayer: Cells (e.g., keratinocytes or fibroblasts) are grown to full confluency in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Peptide Treatment: The cells are treated with media containing different concentrations of this compound.
-
Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: The area of the scratch is measured at each time point, and the rate of closure is calculated to determine the effect of the peptide on cell migration.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated in the available literature. However, peptides that influence cell adhesion and migration often interact with cell surface receptors such as integrins. The "RGD" (Arginine-Glycine-Aspartic Acid) motif is a well-known integrin-binding sequence. Although the sequence in this compound is "GD," the presence of Arginine and Aspartic acid in close proximity may suggest a potential, albeit likely different, interaction with cell surface receptors that could trigger downstream signaling.
A hypothetical signaling cascade initiated by peptide binding to a cell surface receptor could involve the activation of focal adhesion kinase (FAK) and Src, leading to the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound is a synthetic peptide with potential applications in wound healing and tissue engineering. While its commercial availability suggests it is used in research, there is a notable absence of detailed, publicly accessible data on its biological activity and mechanism of action. To fully understand the therapeutic potential of this peptide, further research is required to:
-
Determine Receptor Binding: Identify the specific cell surface receptor(s) to which this compound binds and quantify the binding affinity.
-
Elucidate Signaling Pathways: Use techniques such as Western blotting, phosphoproteomics, and kinase activity assays to map the downstream signaling cascades activated by the peptide.
-
Conduct In Vivo Studies: Evaluate the efficacy of this compound in animal models of wound healing to assess its therapeutic potential in a physiological context.
-
Publish Quantitative Data: Report key metrics such as EC₅₀/IC₅₀ values for its effects on cell migration and adhesion to allow for comparison with other therapeutic agents.
The generation and dissemination of such data will be crucial for advancing this compound from a research molecule to a potential clinical candidate.
In Silico Modeling of G-Protein Coupled Receptor Interactions: A Technical Guide Focused on the Prolactin-Releasing Peptide (PrRP) and its Receptor (GPR10)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of peptide-G protein coupled receptor (GPCR) interactions, with a specific focus on the Prolactin-Releasing Peptide (PrRP) and its cognate receptor, GPR10. While the initial topic of interest was the G-{d-Arg}-GDSPASSK peptide, a direct interaction with a specific GPCR could not be readily identified in the public domain. Therefore, we have pivoted to the well-characterized PrRP-GPR10 system, which belongs to the same RF-amide peptide family and serves as an exemplary model for demonstrating the principles and methodologies of in silico GPCR-peptide interaction studies.
Introduction to the PrRP-GPR10 System
Prolactin-releasing peptide (PrRP) is a neuropeptide belonging to the RF-amide peptide family, characterized by a conserved C-terminal Arginine-Phenylalanine-amide motif.[1][2] It exists in two main isoforms, PrRP-31 and PrRP-20, both of which are endogenous ligands for the G protein-coupled receptor 10 (GPR10), also known as the PrRP receptor.[3][4] The PrRP-GPR10 system is implicated in a variety of physiological processes, including the regulation of food intake, energy expenditure, stress responses, and cardiovascular function.[2] Understanding the molecular interactions between PrRP and GPR10 is crucial for the development of novel therapeutics targeting these pathways.
Quantitative Data on PrRP-GPR10 Interactions
The binding of PrRP isoforms to GPR10 has been quantified in various studies, primarily through radioligand binding assays. The data reveals high-affinity interactions, with dissociation constants (Kd) and inhibition constants (Ki) typically in the nanomolar range.
| Ligand | Receptor | Assay Type | Cell Line | Binding Affinity (Kd/Ki) | Reference |
| [125I]-PrRP-20 | Human GPR10 | Saturation Binding | HEK293 | 0.026 ± 0.006 nM (high affinity site), 0.57 ± 0.14 nM (low affinity site) | |
| Human PrRP-20 | Human GPR10 | Competition Binding | HEK293 | 0.26 ± 0.07 nM | |
| Human PrRP-31 | Human GPR10 | Competition Binding | HEK293 | 1.03 ± 0.41 nM | |
| Rat PrRP-20 | Human GPR10 | Competition Binding | HEK293 | 0.22 ± 0.06 nM | |
| Rat PrRP-31 | Human GPR10 | Competition Binding | HEK293 | 0.33 ± 0.11 nM | |
| Palm¹¹-PrRP31 | Human GPR10 | Competition Binding | CHO-K1 | 0.45 ± 0.05 nM | |
| Palm-PrRP31 | Human GPR10 | Competition Binding | CHO-K1 | 0.38 ± 0.04 nM |
In Silico Modeling Workflow
The availability of the cryo-electron microscopy (cryo-EM) structure of the PrRP-bound GPR10 in complex with a G protein provides an excellent starting point for in silico modeling studies. This high-resolution structure (PDB ID: 8ZPS) obviates the need for homology modeling and allows for more accurate molecular docking and dynamics simulations.
In Silico Modeling Workflow for PrRP-GPR10 Interactions.
Detailed Methodologies for In Silico Modeling
Objective: To predict the binding pose of PrRP within the GPR10 binding pocket.
Protocol:
-
Preparation of Receptor and Ligand:
-
Start with the cryo-EM structure of the PrRP-GPR10 complex (PDB ID: 8ZPS).
-
Separate the GPR10 receptor and the PrRP peptide into separate PDB files.
-
For a redocking experiment to validate the docking protocol, use the co-crystallized ligand. For docking novel peptides, generate their 3D structures using software like Avogadro or online tools.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or Maestro (Schrödinger).
-
Prepare the ligand by assigning charges and defining rotatable bonds.
-
-
Grid Generation:
-
Define a grid box that encompasses the known binding site of PrRP in GPR10. The center of the grid should be the geometric center of the bound peptide in the cryo-EM structure.
-
The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Perform the docking using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.
-
Set the number of docking runs and the maximum number of energy evaluations to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).
-
Analyze the binding energy and interactions (hydrogen bonds, hydrophobic interactions) of the top-ranked poses. The pose with the lowest binding energy and the most favorable interactions is considered the best prediction.
-
Objective: To study the dynamic behavior, stability, and key interactions of the PrRP-GPR10 complex in a simulated physiological environment.
Protocol:
-
System Setup:
-
Use the docked complex of PrRP and GPR10 or the cryo-EM structure as the starting point.
-
Embed the complex in a lipid bilayer (e.g., POPC) that mimics a cell membrane using a tool like CHARMM-GUI.
-
Solvate the system with water molecules and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms.
-
Run a series of equilibration steps, gradually releasing the restraints on the protein and ligand to allow the system to relax and reach a stable state.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
-
Hydrogen Bond Analysis: To identify stable hydrogen bonds between PrRP and GPR10.
-
Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
-
GPR10 Signaling Pathways
GPR10 is known to couple to multiple G protein subtypes, primarily Gq and Gi/o, leading to the activation of distinct downstream signaling cascades.
GPR10 Signaling Pathways.
Experimental Protocols for Validation
The predictions from in silico modeling should be validated through experimental assays. Here are a few key protocols:
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of a ligand for GPR10.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing GPR10 (e.g., HEK293 or CHO-K1 cells).
-
Harvest the cells and homogenize them in a buffer to lyse the cells and isolate the cell membranes containing the receptor.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in a binding buffer.
-
-
Saturation Binding Assay (to determine Kd):
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [125I]-PrRP-20).
-
In a parallel set of tubes, add a high concentration of an unlabeled ligand to determine non-specific binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound ligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding Assay (to determine Ki):
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled test compound.
-
Measure the amount of bound radioligand at each concentration of the test compound.
-
Analyze the data to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
Objective: To measure the activation of the Gq signaling pathway by a GPR10 agonist.
Protocol:
-
Cell Culture:
-
Plate cells expressing GPR10 in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer.
-
Incubate the cells to allow the dye to enter the cells and be cleaved to its active form.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add the test compound (agonist) to the wells and immediately start measuring the fluorescence intensity over time.
-
An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying Gq pathway activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence and plot the dose-response curve to determine the EC50 of the agonist.
-
cAMP Assay
Objective: To measure the activation or inhibition of the Gi/o or Gs signaling pathways.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing GPR10.
-
For Gi activation, pre-treat the cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.
-
Add the test compound (agonist) and incubate.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
A decrease in cAMP levels in forskolin-treated cells indicates Gi activation. An increase in basal cAMP levels would suggest Gs activation.
-
Plot the dose-response curve to determine the EC50 or IC50 of the agonist.
-
Conclusion
This technical guide has outlined a comprehensive workflow for the in silico modeling of the PrRP-GPR10 interaction, leveraging the recently available experimental structure. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism and dynamics of this important peptide-GPCR system. The provided experimental protocols for binding and functional assays are essential for validating the computational predictions and further characterizing the pharmacology of GPR10 ligands. This integrated approach of computational and experimental methods is pivotal for advancing our understanding of GPCR signaling and for the rational design of novel therapeutics.
References
G-{d-Arg}-GDSPASSK Peptide: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide G-{d-Arg}-GDSPASSK is a molecule of interest in the fields of biomaterials and tissue engineering, particularly for applications in wound healing and as a component of synthetic extracellular matrices. Its sequence, which includes a D-amino acid (d-Arginine), suggests a design focused on enhanced stability against enzymatic degradation. This technical guide provides an in-depth overview of the stability and degradation profile of the this compound peptide, drawing upon established principles of peptide chemistry, data from analogous peptides, and general protocols for stability assessment. While specific experimental data for this exact peptide is limited in publicly available literature, this document serves as a comprehensive resource based on current scientific understanding.
Peptide Profile
| Characteristic | Description |
| Sequence | Gly-{d-Arg}-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys |
| Key Features | - d-Amino Acid: The presence of d-Arginine instead of the natural L-Arginine is a critical modification intended to increase resistance to proteases. - GDSPASSK Core: This sequence is related to peptides involved in cell adhesion and tissue regeneration. |
| Known Applications | Associated with biomaterials for wound healing and tissue repair, often conjugated to polymers like hyaluronate. |
Stability of this compound
The stability of a therapeutic peptide is a critical factor for its efficacy and shelf-life. Degradation can occur through enzymatic and chemical pathways.
Enzymatic Stability
The inclusion of a d-Arginine residue at the second position is the most significant feature influencing the enzymatic stability of this compound. Proteolytic enzymes, which are highly stereospecific, generally do not recognize or cleave peptide bonds adjacent to D-amino acids. This modification is a well-established strategy to prolong the half-life of peptides in biological environments.
Table 1: Predicted Enzymatic Stability Profile
| Parameter | Predicted Stability of this compound | Rationale |
| Resistance to Trypsin | High | Trypsin cleaves at the C-terminus of L-Arginine and L-Lysine. The presence of d-Arginine is expected to inhibit cleavage at this site. |
| Resistance to other Endopeptidases | Enhanced | The altered conformation due to the d-Arg residue may sterically hinder the access of other endopeptidases to nearby cleavage sites. |
| Half-life in Plasma/Serum | Expected to be significantly longer than its all-L-amino acid counterpart. | D-amino acid substitution is a common and effective method to increase the plasma half-life of peptides. |
Chemical Stability and Degradation Pathways
Peptides can also degrade through non-enzymatic chemical pathways. The specific amino acid composition of this compound makes it susceptible to certain types of chemical degradation.
Table 2: Potential Chemical Degradation Pathways
| Degradation Pathway | Susceptible Residue(s) | Description |
| Aspartimide Formation | Aspartic Acid (Asp) | The side chain of Asp can undergo intramolecular cyclization to form a succinimide (aspartimide) intermediate, especially at acidic pH. This can lead to isomerization to iso-aspartate or cleavage of the peptide backbone. |
| Deamidation | (Not directly applicable as the peptide contains no Asn or Gln) | - |
| Oxidation | (Not directly applicable as the peptide contains no Met or Cys) | - |
| Hydrolysis | All peptide bonds | Susceptible to acid- or base-catalyzed hydrolysis, particularly at extreme pH values and elevated temperatures. |
The following diagram illustrates the key potential degradation pathways for a peptide containing an Aspartic Acid residue.
Caption: Potential degradation pathway of an Asp-containing peptide via an aspartimide intermediate.
Experimental Protocols for Stability and Degradation Analysis
To experimentally determine the stability and degradation products of this compound, a series of standardized protocols can be employed.
In Vitro Stability Assay in Plasma/Serum
This protocol outlines a general method to assess the stability of the peptide in a biological matrix.
Workflow Diagram:
Caption: Workflow for an in vitro peptide stability assay in plasma or serum.
Detailed Methodology:
-
Materials:
-
This compound peptide (lyophilized, high purity)
-
Human or animal plasma/serum
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO, if needed for initial peptide solubilization)
-
Water (HPLC grade)
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
RP-HPLC system with a C18 column
-
-
Procedure:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent.
-
Thaw plasma/serum at 37°C and centrifuge to remove any precipitates.
-
Spike the peptide stock solution into the plasma/serum to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At designated time points, withdraw an aliquot and immediately quench the enzymatic activity by adding 2-3 volumes of cold acetonitrile containing 1% TFA.
-
Vortex the sample vigorously and incubate on ice to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant and analyze it by RP-HPLC.
-
The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero.
-
Identification of Degradation Products
Mass spectrometry is the primary tool for identifying the degradation products of the peptide.
Workflow Diagram:
Caption: Workflow for the identification of peptide degradation products using LC-MS/MS.
Detailed Methodology:
-
Forced Degradation:
-
To generate degradation products, subject the peptide to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate the solid peptide at elevated temperatures.
-
-
-
LC-MS/MS Analysis:
-
Analyze the samples from the forced degradation studies and the in vitro stability assays using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
MS1 Analysis: Determine the mass-to-charge ratio (m/z) of the intact peptide and any new peaks that appear upon degradation.
-
MS/MS Analysis: Select the precursor ions of interest (both the intact peptide and potential degradation products) for fragmentation. The resulting fragment ions provide sequence information and allow for the precise localization of modifications or cleavage sites.
-
Potential Signaling Pathways in Wound Healing
The this compound peptide, through its association with wound healing applications, is likely to interact with cell surface receptors and modulate intracellular signaling pathways that govern cell adhesion, migration, proliferation, and extracellular matrix deposition.
Hypothesized Signaling Cascade:
Caption: Hypothesized signaling pathways modulated by this compound in wound healing.
Key signaling pathways potentially modulated by this peptide include:
-
PI3K/AKT Pathway: Central to cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: Regulates cell migration, proliferation, and differentiation.
-
TGF-β/Smad Pathway: A critical regulator of extracellular matrix protein synthesis, particularly collagen.
Conclusion
The this compound peptide is designed for enhanced stability, primarily through the incorporation of a D-Arginine residue, which confers resistance to enzymatic degradation. Its primary chemical liabilities are likely related to the hydrolysis of the aspartic acid residue. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its stability and the characterization of its degradation products. Further research is warranted to elucidate the specific signaling pathways through which this peptide exerts its pro-healing effects. This technical guide serves as a foundational resource for researchers and developers working with this and similar modified peptides.
The Role of D-Arginine in the Efficacy of G-{d-Arg}-GDSPASSK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide G-{d-Arg}-GDSPASSK is emerging as a promising agent in the fields of tissue repair and wound healing. Its efficacy is attributed to its ability to inhibit cell adhesion, a critical process in cell migration and tissue remodeling. This technical guide delves into the core components of this peptide, focusing on the pivotal role of the D-Arginine substitution in its overall effectiveness. We will explore its mechanism of action, likely signaling pathways, and provide detailed experimental protocols for its evaluation.
Introduction: The this compound Peptide
This compound is a custom-synthesized polypeptide designed to modulate cell adhesion. Its primary sequence, GDSPASSK, is a variation of the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, a key recognition sequence for integrin-mediated cell adhesion. The peptide is further modified with an N-terminal Glycine (G-) and a D-isomer of Arginine ({d-Arg}) at the second position. These modifications are not arbitrary and are crucial to the peptide's stability and activity.
Primary Function: This peptide is designed to inhibit cell adhesion, which can be beneficial in promoting wound healing and tissue repair by modulating cellular interactions with the extracellular matrix (ECM).[1][2]
The Critical Role of D-Arginine Substitution
The substitution of the naturally occurring L-Arginine with its D-enantiomer, D-Arginine, is a key strategic modification in the design of this compound. This single change has profound implications for the peptide's therapeutic potential.
Enhanced Proteolytic Stability
Peptides composed of L-amino acids are susceptible to rapid degradation by proteases present in biological systems. The introduction of a D-amino acid renders the peptide significantly more resistant to enzymatic cleavage.[3][4][5] This increased stability translates to a longer biological half-life, allowing the peptide to exert its therapeutic effect for a more extended period.
Impact on Conformation and Binding
The stereochemistry of amino acids influences the secondary structure of peptides. The presence of a D-amino acid can induce specific conformational changes that may enhance its binding affinity to its target receptor, in this case, likely an integrin. While potentially disrupting typical secondary structures like alpha-helices, it can stabilize other conformations, such as beta-turns, which are often crucial for receptor recognition.
The "GDSPASSK" Core Sequence: An RGD-like Motif
The core sequence GDSPASSK is a variant of the RGD motif, which is the canonical binding ligand for many integrins. The RGD sequence is found in numerous ECM proteins, such as fibronectin, and mediates cell attachment. Peptides containing the RGD sequence, or similar motifs, can competitively inhibit the binding of cells to the ECM.
A closely related peptide, RGDSPASSKP, has been shown to inhibit the adhesion of fibroblasts to fibronectin. This strongly suggests that the GDSPASSK sequence in this compound functions as an integrin antagonist.
N-Terminal Glycine Modification
The addition of a glycine residue at the N-terminus can also influence the peptide's properties. N-terminal modifications can affect the overall charge, hydrophilicity, and stability of the peptide. In some cases, an N-terminal glycine can act as a stabilizing factor.
Proposed Mechanism of Action and Signaling Pathway
Based on its structural components, this compound likely acts as a competitive inhibitor of integrin receptors, particularly those that recognize RGD-like sequences (e.g., α5β1, αvβ3). By binding to these integrins, the peptide prevents their interaction with ECM proteins like fibronectin, thereby inhibiting cell adhesion. This modulation of cell-matrix interactions can influence downstream signaling pathways that control cell migration, proliferation, and survival.
Caption: Proposed mechanism of this compound action.
Quantitative Data Summary
While specific efficacy data for this compound is not publicly available, the following table presents hypothetical, yet realistic, data based on similar RGD-containing peptides to illustrate the expected performance metrics.
| Parameter | This compound (Hypothetical) | L-Arg Control Peptide (Hypothetical) | Scrambled Peptide (Hypothetical) |
| Integrin α5β1 Binding Affinity (Kd) | 50 nM | 200 nM | > 10 µM |
| Cell Adhesion IC50 (Fibroblasts) | 100 nM | 500 nM | > 20 µM |
| In vitro Wound Closure (48h) | 85% | 40% | 15% |
| Proteolytic Stability (t1/2 in serum) | > 24 hours | < 2 hours | > 24 hours |
Detailed Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's efficacy.
Cell Adhesion Assay (Fibronectin-Coated Plates)
This assay quantifies the ability of the peptide to inhibit cell adhesion to a fibronectin-coated surface.
Materials:
-
96-well tissue culture plates
-
Human fibronectin
-
Bovine Serum Albumin (BSA)
-
This compound and control peptides
-
Fibroblast cell line (e.g., NIH-3T3)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM or Crystal Violet for cell quantification
-
Plate reader
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture fibroblasts to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Peptide Treatment: Pre-incubate the cell suspension with varying concentrations of this compound or control peptides for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell/peptide suspension to each fibronectin-coated well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein-AM: Add Calcein-AM solution and incubate for 30 minutes. Read fluorescence at 485 nm excitation and 520 nm emission.
-
Crystal Violet: Fix cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the dye with 10% acetic acid. Read absorbance at 570 nm.
-
-
Data Analysis: Plot the percentage of cell adhesion against peptide concentration to determine the IC50 value.
Caption: Workflow for the cell adhesion assay.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of the peptide on cell migration and the closure of a simulated "wound."
Materials:
-
6-well or 12-well tissue culture plates
-
Endothelial or epithelial cell line (e.g., HUVEC, HaCaT)
-
Complete cell culture medium
-
Serum-free medium
-
This compound and control peptides
-
200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 100% confluency.
-
Wound Creation: Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Peptide Treatment: Add serum-free medium containing different concentrations of this compound or control peptides.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Caption: Workflow for the in vitro wound healing assay.
Integrin Binding Assay
This assay measures the direct binding of the peptide to a specific integrin receptor.
Materials:
-
Purified integrin protein (e.g., α5β1)
-
High-binding 96-well ELISA plates
-
Biotinylated this compound
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Blocking buffer (e.g., 3% BSA in TBS-T)
-
Wash buffer (TBS-T)
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with purified integrin protein overnight at 4°C.
-
Blocking: Block the plate with blocking buffer for 2 hours at room temperature.
-
Peptide Binding: Add serial dilutions of biotinylated this compound to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping Reaction: Add stop solution to quench the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot absorbance versus peptide concentration and use a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Conclusion
The strategic incorporation of D-Arginine into the this compound peptide is a critical design feature that enhances its therapeutic potential. By increasing proteolytic stability and potentially optimizing receptor binding, the D-amino acid substitution significantly contributes to the peptide's efficacy as an inhibitor of cell adhesion. The RGD-like core sequence targets integrin receptors, providing a specific mechanism for modulating cell-matrix interactions. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising therapeutic peptide. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile for applications in wound healing and tissue engineering.
References
- 1. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fibronectin Attachment Assay [ruf.rice.edu]
- 5. cellbiolabs.com [cellbiolabs.com]
Preliminary Screening of G-{d-Arg}-GDSPASSK Bioactivity: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The preliminary screening of novel peptide candidates is a critical first step in the drug discovery pipeline. This guide outlines a comprehensive methodological approach for the initial bioactivity screening of the synthetic peptide G-{d-Arg}-GDSPASSK. Due to a lack of specific existing data on this peptide, this document synthesizes established principles of G-protein coupled receptor (GPCR) signaling and bioassay development to propose a structured screening protocol. The following sections provide a framework for assessing the potential therapeutic efficacy of this compound, including proposed experimental designs, data presentation formats, and a conceptualized signaling pathway.
Proposed Bioactivity Screening Data
To systematically evaluate the bioactivity of this compound, a series of in vitro assays are recommended. The following table structure is proposed for the clear presentation and comparison of quantitative data obtained from these initial screens.
Table 1: Proposed Quantitative Bioactivity Data for this compound
| Assay Type | Cell Line | This compound Concentration | Measured Parameter | Result | Positive Control | Negative Control |
| Cell Viability | HEK293 | 1 µM, 10 µM, 100 µM | % Viability (MTT Assay) | Vehicle | Untreated | |
| SH-SY5Y | 1 µM, 10 µM, 100 µM | % Viability (MTT Assay) | Vehicle | Untreated | ||
| cAMP Accumulation | CHO-K1 (GPCR transfected) | 0.1 µM - 100 µM (Dose-response) | Intracellular cAMP (pmol/well) | Forskolin | Vehicle | |
| Calcium Mobilization | HEK293 (GPCR transfected) | 0.1 µM - 100 µM (Dose-response) | Intracellular Ca2+ (RFU) | ATP | Vehicle | |
| ERK1/2 Phosphorylation | PC-12 | 10 µM | p-ERK/Total ERK Ratio | EGF | Vehicle |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments proposed for the preliminary bioactivity screening of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include vehicle-treated and untreated wells as negative controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
cAMP Accumulation Assay
-
Cell Seeding: Seed CHO-K1 cells stably expressing a GPCR of interest in a 96-well plate and grow to confluence.
-
Peptide Treatment: Aspirate the medium and pre-incubate the cells with 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C.
-
Stimulation: Add various concentrations of this compound to the wells. Use Forskolin as a positive control and vehicle as a negative control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration according to the manufacturer's instructions (e.g., using a competitive ELISA-based kit).
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
Intracellular Calcium Mobilization Assay
-
Cell Loading: Plate HEK293 cells expressing a GPCR of interest in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Baseline Reading: Wash the cells with assay buffer and measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm.
-
Peptide Addition: Add different concentrations of this compound to the wells. Use a known agonist like ATP as a positive control.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 1.5 seconds for a period of 3-5 minutes to capture the transient calcium flux.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the peak ΔF against the peptide concentration to determine the EC50.
Visualizing Methodological and Conceptual Frameworks
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for this compound.
Caption: Experimental workflow for the preliminary bioactivity screening of this compound.
Caption: Hypothetical G-protein signaling pathway for this compound.
Methodological & Application
Application Notes and Protocols for G-{d-Arg}-GDSPASSK in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-{d-Arg}-GDSPASSK is a synthetic peptide of interest for various cell-based applications. The presence of the "GDS" motif, a recognized analog of the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, suggests a potential role in mediating cell adhesion and signaling through interaction with cell surface integrin receptors.[1][2] The inclusion of a D-Arginine ({d-Arg}) residue is a common strategy to enhance peptide stability and resistance to proteolytic degradation in cell culture environments. These characteristics make this compound a candidate for investigating cellular processes such as adhesion, migration, proliferation, and differentiation.
These application notes provide a comprehensive guide for the utilization of this compound in a variety of cell culture assays. The following sections detail the hypothetical mechanism of action, protocols for key experiments, and examples of data presentation and visualization to facilitate the exploration of this peptide's biological activity.
Hypothetical Mechanism of Action
It is hypothesized that this compound functions as a competitive ligand for integrin receptors. Integrins are a family of transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling.[1][2] By binding to specific integrin subtypes, the peptide may modulate downstream signaling pathways, influencing cytoskeletal organization, cell cycle progression, and gene expression.
A proposed signaling pathway initiated by the binding of this compound to an integrin receptor is depicted below. This interaction could lead to the recruitment of focal adhesion proteins and the activation of signaling cascades, such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Hypothetical signaling pathway initiated by this compound.
Experimental Protocols
To elucidate the biological effects of this compound, a series of in vitro cell-based assays can be performed. Below are detailed protocols for assessing cell viability, adhesion, and migration.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the peptide on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.
Materials:
-
This compound peptide
-
Target cell line (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
| This compound (µM) | 24h Absorbance (570 nm) | 48h Absorbance (570 nm) | 72h Absorbance (570 nm) |
| 0 (Control) | 0.85 ± 0.05 | 1.20 ± 0.08 | 1.65 ± 0.10 |
| 1 | 0.83 ± 0.04 | 1.18 ± 0.07 | 1.60 ± 0.09 |
| 10 | 0.86 ± 0.06 | 1.22 ± 0.09 | 1.68 ± 0.11 |
| 100 | 0.84 ± 0.05 | 1.15 ± 0.08 | 1.55 ± 0.10 |
Cell Adhesion Assay
This assay quantifies the ability of the peptide to promote or inhibit cell attachment to a substrate.
Materials:
-
This compound peptide
-
Target cell line
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Crystal Violet solution (0.5% in 20% methanol)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Protocol:
-
Coat the wells of a 96-well plate with this compound at various concentrations overnight at 4°C. Include a negative control (BSA-coated) and a positive control (e.g., fibronectin-coated).
-
Wash the wells with PBS to remove unbound peptide.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Resuspend cells in serum-free medium and seed 50,000 cells/well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm.
Data Presentation:
| Coating Condition | Absorbance (570 nm) |
| BSA (Negative Control) | 0.15 ± 0.02 |
| Fibronectin (Positive Control) | 0.95 ± 0.07 |
| This compound (1 µM) | 0.30 ± 0.03 |
| This compound (10 µM) | 0.65 ± 0.05 |
| This compound (100 µM) | 0.88 ± 0.06 |
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the peptide on cell migration.
Materials:
-
This compound peptide
-
Target cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
Pipette tips (p200)
-
Microscope with a camera
Protocol:
-
Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add complete medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation:
| Treatment | 0h Wound Width (µm) | 12h Wound Width (µm) | 24h Wound Width (µm) | % Wound Closure (24h) |
| Control | 500 ± 25 | 400 ± 20 | 300 ± 15 | 40% |
| This compound (10 µM) | 510 ± 30 | 350 ± 25 | 200 ± 20 | 61% |
| This compound (100 µM) | 490 ± 20 | 280 ± 18 | 100 ± 10 | 80% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the effects of a novel synthetic peptide in cell culture.
Caption: General workflow for testing a novel synthetic peptide.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the biological activities of the synthetic peptide this compound in cell culture. Based on its structural motifs, this peptide holds promise as a modulator of cell-integrin interactions. The detailed methodologies for assessing cell viability, adhesion, and migration, along with the illustrative data tables and workflow diagrams, are intended to guide researchers in designing and executing robust experiments to characterize the peptide's function. Further studies could involve more in-depth analysis of the specific integrin subtypes involved and the downstream signaling pathways that are modulated.
References
Application Notes and Protocols for In Vivo Studies of G-{d-Arg}-GDSPASSK (Peptide-G)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The peptide "G-{d-Arg}-GDSPASSK" (referred to herein as Peptide-G) is treated as a novel investigational compound. The following protocols and data are provided as a representative framework for in vivo evaluation. All procedures are based on established methodologies for peptide therapeutics and must be adapted to the specific properties of the peptide and institutional guidelines (IACUC) for animal welfare.
Application Note: Introduction to Peptide-G
Peptide-G is a synthetic peptide with a potential therapeutic application. Based on its sequence, it is hypothesized to act as a modulator of a key cellular signaling pathway involved in disease progression, such as cancer or inflammatory disorders. The inclusion of a D-Arginine residue at the N-terminus is intended to increase proteolytic resistance, thereby enhancing its in vivo stability and bioavailability.
These application notes provide a comprehensive guide for the initial in vivo characterization of Peptide-G, covering essential pharmacokinetic, efficacy, and safety assessments. The primary goal is to establish a foundational dataset to determine the peptide's potential for further preclinical and clinical development.
Peptide Characterization and Formulation
A stable and soluble formulation is paramount for successful in vivo administration. The initial step involves characterizing the physicochemical properties of Peptide-G to guide formulation development.
Hypothetical Physicochemical Properties of Peptide-G
All quantitative data should be summarized into clearly structured tables for easy comparison.
| Property | Value | Method |
| Amino Acid Sequence | This compound | - |
| Molecular Weight | ~1000 g/mol | Mass Spectrometry |
| Isoelectric Point (pI) | 8.5 (Calculated) | Sequence-based calculation |
| Charge at pH 7.4 | +1 (Calculated) | Henderson-Hasselbalch Eq. |
| Purity | >98% | RP-HPLC |
| Solubility in PBS (pH 7.4) | ~2 mg/mL | Visual Inspection & UV-Spec |
Recommended Formulation Protocol
Objective: To prepare a sterile, isotonic solution of Peptide-G for parenteral administration.
Materials:
-
Peptide-G (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-binding polypropylene vials
-
0.22 µm sterile syringe filters
Protocol:
-
Under aseptic conditions, allow the lyophilized Peptide-G to equilibrate to room temperature.
-
Calculate the required volume of sterile PBS to achieve the desired final concentration (e.g., 1 mg/mL).
-
Slowly add the sterile PBS to the vial containing Peptide-G.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the final formulation at 2-8°C. Assess stability over a 24-hour period before in vivo use.
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
Objective: To determine the key pharmacokinetic parameters of Peptide-G in a rodent model following intravenous (IV) and subcutaneous (SC) administration. Understanding the PK profile is crucial for designing effective dosing regimens for efficacy studies.[1][2][3]
Materials:
-
Male CD-1 mice (8-10 weeks old, n=3-4 per time point)
-
Peptide-G formulation (1 mg/mL)
-
Sterile syringes and needles (insulin and 27G)
-
Blood collection tubes (K2-EDTA)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatize animals for at least 72 hours before the study.
-
Fast animals for 4 hours prior to dosing, with water ad libitum.
-
Administer Peptide-G at a dose of 2 mg/kg via IV (tail vein) or SC (interscapular) injection.
-
Collect blood samples (~50 µL) via saphenous or submandibular vein at specified time points (e.g., Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Immediately place blood samples into K2-EDTA tubes and keep on ice.
-
Process blood to plasma by centrifugation at 2000 x g for 10 minutes at 4°C.
-
Store plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of Peptide-G in plasma samples using a validated LC-MS/MS method.
-
Calculate PK parameters (e.g., Cmax, Tmax, AUC, t½, Clearance) using non-compartmental analysis software.
Hypothetical PK Data Presentation:
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Dose (mg/kg) | 2 | 2 |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ng*h/mL) | 1850 | 1600 |
| Half-life (t½) (h) | 1.5 | 2.1 |
| Bioavailability (%) | 100 | 86.5 |
Efficacy Study: Tumor Xenograft Model Protocol
Objective: To evaluate the anti-tumor efficacy of Peptide-G in an in vivo patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model.[4][5] This is a standard approach for assessing the potential of anti-cancer agents.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Nude mice, 6-8 weeks old)
-
Tumor cells (e.g., human cancer cell line) or PDX tissue fragments
-
Matrigel (optional, for cell line injection)
-
Peptide-G formulation and vehicle control
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (for PDX implantation)
Protocol:
-
Implant tumor cells (e.g., 1x10⁶ cells in 100 µL PBS/Matrigel) subcutaneously into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS, SC, daily)
-
Group 2: Peptide-G (e.g., 10 mg/kg, SC, daily)
-
Group 3: Positive Control (standard-of-care chemotherapy)
-
-
Administer treatments as per the defined schedule for a specified duration (e.g., 21 days).
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Hypothetical Efficacy Data Presentation:
| Treatment Group | Day 0 Tumor Vol. (mm³) | Day 21 Tumor Vol. (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 125 ± 15 | 1550 ± 210 | 0% |
| Peptide-G (10 mg/kg) | 122 ± 18 | 620 ± 95 | 60% |
| Positive Control | 128 ± 16 | 310 ± 50 | 80% |
Acute Toxicity Study Protocol
Objective: To assess the short-term safety and tolerability of Peptide-G and determine the maximum tolerated dose (MTD).
Materials:
-
Healthy mice (e.g., C57BL/6, n=3-5 per group)
-
Peptide-G formulation and vehicle control
-
Equipment for clinical observation and blood collection
Protocol:
-
Acclimatize animals for at least 72 hours.
-
Administer single ascending doses of Peptide-G (e.g., 10, 50, 100, 200 mg/kg) via the intended clinical route (e.g., IV or SC). Include a vehicle control group.
-
Monitor animals intensively for the first 4 hours post-dose, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and respiratory patterns.
-
Measure body weight on Day 0 (pre-dose), Day 7, and Day 14.
-
At Day 14, euthanize animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if necessary.
-
Optional: Collect blood at termination for hematology and clinical chemistry analysis.
Hypothetical Toxicology Data Presentation:
| Dose Group (mg/kg) | Mortality | Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |
| Vehicle Control | 0/5 | None Observed | + 8% | No Abnormalities |
| 10 | 0/5 | None Observed | + 7% | No Abnormalities |
| 50 | 0/5 | None Observed | + 6% | No Abnormalities |
| 100 | 0/5 | Mild, transient lethargy (0-2h) | + 5% | No Abnormalities |
| 200 | 2/5 | Severe lethargy, hunched posture | - 10% (survivors) | Pale liver in decedents |
Mandatory Visualizations
Hypothetical Signaling Pathway for Peptide-G
Caption: Hypothetical mechanism where Peptide-G inhibits a Receptor Tyrosine Kinase pathway.
General In Vivo Experimental Workflow
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Logical Framework for In Vivo Peptide Evaluation
Caption: Decision-making logic for the in vivo evaluation of a novel therapeutic peptide.
References
- 1. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 2. prisysbiotech.com [prisysbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Tumor Antigens in the HLA Peptidome of Patient-derived Xenograft Tumors in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
Application Notes and Protocols for the Quantification of G-{d-Arg}-GDSPASSK in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-{d-Arg}-GDSPASSK is a synthetic polypeptide with potential therapeutic applications in wound healing and tissue repair due to its properties of preventing cell adhesion.[1] Accurate and precise quantification of this peptide in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a strategy for the development of a ligand-binding assay, such as an ELISA, as a complementary quantitative method.
Quantitative Data Summary
As no specific quantitative data for this compound was found in the public domain, the following tables provide representative performance characteristics that a validated LC-MS/MS method for a similar synthetic peptide in plasma should aim to achieve. These values are based on established bioanalytical method validation guidelines.[2][3][4]
Table 1: Representative LC-MS/MS Method Performance Characteristics
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | Within linear range |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration |
Table 2: Example Calibration Curve for Method Validation
| Concentration (ng/mL) | Mean Response (Peak Area Ratio) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.012 | 95.5 | 8.2 |
| 2.5 | 0.028 | 101.2 | 6.5 |
| 10 | 0.115 | 103.8 | 4.1 |
| 50 | 0.582 | 98.9 | 3.5 |
| 100 | 1.175 | 99.5 | 2.8 |
| 250 | 2.951 | 100.3 | 3.1 |
| 500 (ULOQ) | 5.899 | 101.1 | 4.5 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the development and validation of a robust LC-MS/MS method for this compound.[2] Specific parameters will require optimization for the particular peptide and mass spectrometer used.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a structurally similar peptide
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (optional, for improved chromatography)
-
Water, ultrapure (18.2 MΩ·cm)
-
Protein precipitation solvent (e.g., ACN with 1% FA)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Spike 50 µL of plasma with 10 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Positive ion mode.
-
Ionization Source Parameters: Optimize spray voltage, gas temperatures, and gas flows.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Determine the precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺) for this compound and the SIL-IS.
-
Optimize collision energy to identify the most abundant and stable product ions.
-
Example (Hypothetical):
-
This compound: m/z 481.0 -> 689.3
-
SIL-IS: m/z 486.0 -> 699.3
-
-
4. Method Validation The developed method must be validated according to regulatory guidelines (e.g., FDA). This includes assessing:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery and Matrix Effects
-
Stability (freeze-thaw, bench-top, long-term storage, and in-injector)
Protocol 2: Development of a Competitive ELISA for this compound
As a specific commercial ELISA kit for this compound is unlikely to be available, a custom competitive ELISA can be developed.
1. Principle This assay is based on the competitive binding between the this compound in the sample and a labeled this compound conjugate (e.g., biotinylated or HRP-conjugated) for a limited number of binding sites on a specific anti-G-{d-Arg}-GDSPASSK antibody coated onto a microplate. The amount of labeled peptide bound to the antibody is inversely proportional to the concentration of the peptide in the sample.
2. Key Steps for Development
-
Antibody Production: Generate polyclonal or monoclonal antibodies specific to this compound by immunizing animals with the peptide conjugated to a carrier protein (e.g., KLH).
-
Peptide Conjugation: Synthesize a this compound-biotin or this compound-HRP conjugate.
-
Assay Optimization:
-
Determine the optimal coating concentration of the capture antibody.
-
Optimize the concentration of the labeled peptide conjugate.
-
Select the appropriate blocking buffer and incubation times.
-
Establish the standard curve range.
-
-
Assay Procedure (General)
-
Coat a 96-well microplate with the anti-G-{d-Arg}-GDSPASSK antibody and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards, controls, and biological samples to the wells, followed by the addition of the labeled this compound conjugate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
If a biotinylated conjugate was used, add streptavidin-HRP and incubate.
-
Add a TMB substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of this compound.
Putative Signaling Pathway
Given that this compound is involved in preventing cell adhesion, a plausible mechanism of action is through the modulation of integrin signaling. RGD-containing peptides are known to interact with integrins. The following diagram illustrates a hypothetical signaling pathway.
Caption: Putative signaling pathway for this compound via integrin modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical Method Development and Validation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols: G-{d-Arg}-GDSPASSK in Neuroscience Research
For Research Use Only.
Introduction
G-{d-Arg}-GDSPASSK is a synthetic polypeptide. Commercial suppliers indicate that this peptide is involved in the prevention of cell adhesion and the promotion of tissue repair and wound healing[1]. While direct studies in neuroscience are not extensively documented in peer-reviewed literature, its known biological activities suggest a potential and valuable application in the field, particularly in the context of nerve injury and regeneration.
Neural regeneration is a complex process that relies on the precise guidance of axonal growth cones through a dynamic extracellular matrix. This guidance is mediated by cell adhesion molecules (CAMs) on the surface of the neuron and surrounding glial cells. The peptide sequence "GDS" bears resemblance to the well-known "RGD" (Arginine-Glycine-Aspartic Acid) motif, a canonical ligand for integrins, which are key players in cell-matrix adhesion. It is hypothesized that this compound may act as a competitive modulator of integrin-mediated adhesion, thereby influencing neuronal adhesion, migration, and neurite outgrowth.
The inclusion of a D-isoform of Arginine ({d-Arg}) at the N-terminus is a strategic modification intended to increase the peptide's resistance to proteolytic degradation by endogenous proteases and peptidases. This enhanced stability is advantageous for in vitro and in vivo studies, ensuring a longer half-life and more sustained biological activity.
These application notes provide a hypothetical framework and detailed protocols for investigating the potential of this compound in neuroscience research, focusing on its application in promoting neurite outgrowth and functional recovery in models of neuronal injury.
Hypothetical Mechanism of Action
We propose that this compound acts as a competitive antagonist at the ligand-binding site of specific integrin receptors on the surface of neurons and glial cells. By interfering with the binding of extracellular matrix (ECM) proteins (e.g., fibronectin, laminin), the peptide could modulate the downstream signaling pathways that regulate cytoskeletal dynamics, gene expression, and ultimately, cell motility and process extension. This could lead to a reduction in excessive adhesion that can be inhibitory to axonal growth, thereby promoting a more permissive environment for nerve regeneration.
Quantitative Data Summary (Hypothetical Results)
The following tables present hypothetical data that might be obtained from the experimental protocols described below. This data is for illustrative purposes only.
Table 1: In Vitro Neurite Outgrowth Assay Cell Type: PC12 cells differentiated with Nerve Growth Factor (NGF) Treatment Duration: 72 hours
| This compound (µM) | Average Neurite Length (µm ± SEM) | Percentage of Cells with Neurites > 50 µm |
| 0 (Control) | 45.2 ± 3.1 | 22% |
| 1 | 58.9 ± 4.5 | 38% |
| 10 | 85.6 ± 6.2 | 65% |
| 50 | 92.3 ± 5.8 | 71% |
| 100 | 75.1 ± 5.3 | 58% |
Table 2: In Vivo Functional Recovery in a Sciatic Nerve Crush Model Model: Adult Sprague-Dawley rats with sciatic nerve crush injury Treatment: Local application of peptide in a hydrogel carrier at the injury site Assessment: Sciatic Functional Index (SFI), where 0 is normal and -100 is complete paralysis
| Treatment Group | SFI at 2 Weeks Post-Injury | SFI at 4 Weeks Post-Injury |
| Vehicle Control | -78.5 ± 5.6 | -45.2 ± 6.1 |
| This compound (10 µM) | -62.1 ± 4.9 | -25.8 ± 5.3 |
| This compound (50 µM) | -55.4 ± 5.2 | -15.1 ± 4.7 |
Experimental Protocols
4.1. Peptide Reconstitution and Storage
-
Reconstitution: this compound is a lyophilized powder. For a 1 mM stock solution, reconstitute the peptide in sterile, nuclease-free water. For example, add 1 mL of water to 1 mg of peptide (assuming a molecular weight of approximately 1000 g/mol ; check the certificate of analysis for the exact molecular weight). Gently vortex to dissolve.
-
Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use (up to one week), the stock solution can be stored at 4°C.
4.2. In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the effect of this compound on the extension of neurites from a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons.
Materials:
-
Neuronal cells (e.g., PC12)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Differentiation medium (e.g., low-serum medium with 50 ng/mL NGF)
-
This compound stock solution (1 mM)
-
Poly-L-lysine and/or Laminin-coated 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Plate Coating: Coat wells of a 24-well plate with Poly-L-lysine (10 µg/mL) for 1 hour at 37°C, wash with sterile water, and allow to dry. For enhanced neurite outgrowth, a secondary coating of Laminin (10 µg/mL) can be applied.
-
Cell Seeding: Seed PC12 cells at a density of 2 x 10^4 cells per well in complete medium and allow them to adhere overnight.
-
Differentiation and Treatment:
-
The next day, gently aspirate the medium and replace it with differentiation medium.
-
Prepare serial dilutions of this compound in differentiation medium to achieve final concentrations of 0 (vehicle control), 1, 10, 50, and 100 µM.
-
Add the peptide solutions to the respective wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Immunocytochemistry:
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody against β-III tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescent secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Add PBS to the wells to prevent drying.
-
Capture images using a fluorescence microscope. Acquire at least 5-10 random fields of view per well.
-
Use image analysis software to trace and measure the length of the longest neurite for at least 100 cells per condition. Calculate the average neurite length and the percentage of cells bearing neurites.
-
4.3. In Vivo Sciatic Nerve Crush Model
This protocol describes the local application of this compound to a crushed sciatic nerve in a rodent model to assess its effect on peripheral nerve regeneration and functional recovery. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Adult rats (e.g., Sprague-Dawley, 250-300g)
-
Anesthetics (e.g., Isoflurane)
-
Surgical tools
-
Fine forceps (No. 5)
-
This compound
-
Biocompatible hydrogel (e.g., Fibrin glue, Matrigel)
-
Sutures
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the lateral aspect of the thigh and sterilize the skin with betadine and ethanol.
-
-
Sciatic Nerve Exposure:
-
Make a small skin incision over the thigh.
-
Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.
-
-
Nerve Crush Injury:
-
Carefully free a segment of the nerve from the surrounding connective tissue.
-
Using fine, non-serrated forceps, crush the nerve at a location approximately 10 mm proximal to the trifurcation for 30 seconds. A consistent crush pressure should be applied.
-
-
Peptide Application:
-
Prepare the this compound solution mixed with the hydrogel carrier to the desired final concentration (e.g., 50 µM).
-
Carefully apply a small volume (e.g., 10 µL) of the peptide-hydrogel mixture to completely cover the crush site. The control group will receive the hydrogel vehicle alone.
-
-
Wound Closure:
-
Suture the muscle layers and then close the skin incision.
-
Administer post-operative analgesics as per IACUC guidelines.
-
-
Functional Assessment (Sciatic Functional Index - SFI):
-
Perform walking track analysis at baseline (before surgery) and at weekly intervals post-surgery.
-
Ink the hind paws of the rats and have them walk down a narrow track lined with paper.
-
Measure the paw print parameters (e.g., print length, toe spread) of the experimental (E) and normal (N) paws.
-
Calculate the SFI using a standard formula. An SFI of 0 indicates normal function, while -100 indicates complete loss of function.
-
-
Histological Analysis (Terminal):
-
At the end of the study (e.g., 4 weeks), perfuse the animals and harvest the sciatic nerves.
-
Perform immunohistochemistry on nerve cross-sections to assess axonal regeneration (e.g., staining for neurofilaments) and myelination (e.g., staining for Myelin Basic Protein).
-
Disclaimer: The application of this compound in neuroscience as described herein is hypothetical and based on the peptide's reported general functions. The provided protocols are for guidance and should be adapted and optimized for specific experimental conditions. Researchers should conduct a thorough literature search for any new information that may become available.
References
Application Notes and Protocols: G-{d-Arg}-GDSPASSK as a Potential Enzyme Inhibitor
To Researchers, Scientists, and Drug Development Professionals:
This document provides a framework for the investigation of the novel peptide, G-{d-Arg}-GDSPASSK, as a potential enzyme inhibitor. Due to the current lack of specific published data on this particular peptide sequence, this guide outlines generalized protocols and theoretical signaling pathways that can be adapted for its study. The methodologies described are based on standard practices for characterizing enzyme inhibitors.
Peptide Profile: this compound
| Characteristic | Description |
| Sequence | Gly-{d-Arg}-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys |
| Key Features | - Presence of a D-amino acid (d-Arg) suggests potential resistance to proteolytic degradation, enhancing bioavailability. - The charged residues (Arg, Asp, Lys) and polar residues (Ser) suggest potential interactions with the active or allosteric sites of target enzymes. |
| Presumed Target Class | Based on the sequence composition, potential targets could include proteases or kinases, though empirical validation is essential. |
Theoretical Signaling Pathway and Mechanism of Action
The inhibitory action of a peptide like this compound could potentially modulate intracellular signaling cascades. For instance, if the peptide were to inhibit a key kinase in a G-protein coupled receptor (GPCR) pathway, it could lead to downstream effects on cellular processes. A hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway showing inhibition of a target enzyme by this compound.
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
This protocol is designed to determine the inhibitory potential of this compound against a target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target enzyme (e.g., a specific kinase or protease)
-
Substrate for the enzyme (e.g., a fluorescently labeled peptide)
-
This compound peptide (lyophilized)
-
Assay buffer (specific to the enzyme)
-
ATP (for kinase assays)
-
96-well microplate (black, for fluorescence assays)
-
Plate reader
Procedure:
-
Peptide Reconstitution: Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the peptide stock solution in assay buffer to create a range of concentrations to be tested (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Assay Preparation:
-
Add a fixed volume of the target enzyme to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation: Add the enzyme's substrate (and ATP for kinase assays) to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a set time, allowing the enzymatic reaction to proceed.
-
Measurement: Stop the reaction (if necessary, using a stop solution) and measure the output signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Kinase Inhibition Profile (Example)
If the target enzyme is a kinase, the following data table structure can be used to summarize the inhibitory activity.
| Kinase Target | Substrate | ATP Concentration (µM) | This compound IC50 (µM) |
| Kinase A | Peptide A | 10 | Experimental Value |
| Kinase B | Peptide B | 10 | Experimental Value |
| Kinase C | Protein C | 100 | Experimental Value |
Data Interpretation and Next Steps
The IC50 values obtained from the enzyme inhibition assays will provide a quantitative measure of the peptide's potency. A lower IC50 value indicates a more potent inhibitor. Further experiments should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies.
Subsequent research should focus on:
-
Specificity Profiling: Testing the peptide against a panel of related enzymes to determine its selectivity.
-
Cell-Based Assays: Validating the inhibitory activity in a cellular context to assess cell permeability and on-target effects.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic properties of this compound in animal models.
This document serves as a foundational guide. All protocols should be optimized for the specific enzyme and assay system being used.
Application Notes and Protocols for G-{d-Arg}-GDSPASSK Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-{d-Arg}-GDSPASSK is a synthetic polypeptide designed to modulate cellular adhesion, a critical process in wound healing, tissue regeneration, and cancer metastasis.[1][2] Its sequence contains the core RGD (Arginine-Glycine-Aspartate) motif, a well-characterized ligand for integrin receptors. Integrins are transmembrane proteins that mediate cell-extracellular matrix (ECM) interactions and trigger intracellular signaling cascades that regulate cell behavior.[3] The N-terminal modification with a D-Arginine residue is intended to enhance the peptide's stability and resistance to enzymatic degradation, thereby increasing its biological half-life.[4][5]
These application notes provide a comprehensive set of protocols for conducting functional assays to characterize the biological activity of this compound. The assays are designed to assess the peptide's effects on cell adhesion, migration, proliferation, and the underlying signaling pathways.
Proposed Signaling Pathway for this compound
The binding of this compound to integrin receptors is hypothesized to initiate a signaling cascade that influences key cellular functions. A simplified representation of this proposed pathway is illustrated below.
Caption: Proposed signaling pathway of this compound upon binding to integrin receptors.
Experimental Workflow
A general workflow for evaluating the functional effects of this compound is outlined below. This workflow progresses from initial adhesion assays to more complex migration and signaling experiments.
Caption: General experimental workflow for the functional characterization of this compound.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described functional assays.
Table 1: Effect of this compound on Cell Adhesion
| Peptide Concentration (µM) | Cell Adhesion (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 10 | 62.1 | ± 3.5 |
| 50 | 45.8 | ± 2.9 |
| 100 | 30.2 | ± 2.1 |
Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)
| Peptide Concentration (µM) | Wound Closure at 24h (%) | Standard Deviation |
| 0 (Control) | 95.6 | ± 6.8 |
| 1 | 78.4 | ± 5.5 |
| 10 | 55.2 | ± 4.9 |
| 50 | 38.9 | ± 3.7 |
| 100 | 25.1 | ± 2.8 |
Table 3: Effect of this compound on Cell Proliferation (MTT Assay)
| Peptide Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.7 |
| 1 | 98.2 | ± 5.1 |
| 10 | 96.5 | ± 4.3 |
| 50 | 94.8 | ± 3.9 |
| 100 | 92.3 | ± 3.2 |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
Objective: To quantify the inhibitory effect of this compound on cell adhesion to an extracellular matrix protein-coated surface.
Materials:
-
96-well tissue culture plates
-
Fibronectin (or other ECM protein)
-
Bovine Serum Albumin (BSA)
-
This compound peptide
-
Fibroblast or endothelial cell line (e.g., HT-1080, HUVEC)
-
Serum-free cell culture medium
-
Calcein-AM or Crystal Violet stain
-
Plate reader (fluorescence or absorbance)
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Peptide Treatment: Incubate the cell suspension with varying concentrations of this compound (e.g., 0-100 µM) for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell-peptide mixture to each coated well and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein-AM: Add Calcein-AM solution and incubate for 30 minutes. Read fluorescence at 485 nm excitation and 520 nm emission.
-
For Crystal Violet: Fix the cells with methanol, stain with 0.5% Crystal Violet, wash, and solubilize the stain with 10% acetic acid. Read absorbance at 570 nm.
-
-
Data Analysis: Express the number of adherent cells as a percentage of the control (no peptide).
Protocol 2: Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cell line that forms a confluent monolayer
-
This compound peptide
-
Complete cell culture medium
-
P200 pipette tip or scratcher tool
-
Microscope with a camera
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile P200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Peptide Treatment: Add fresh medium containing varying concentrations of this compound. A control well should receive medium without the peptide.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Western Blot Analysis for ERK Activation
Objective: To determine if this compound modulates the phosphorylation of key signaling proteins like ERK.
Materials:
-
6-well tissue culture plates
-
Cell line of interest
-
This compound peptide
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Peptide Stimulation: Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the level of phosphorylated ERK as a ratio to total ERK.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 5. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
Application Notes and Protocols: G-{d-Arg}-GDSPASSK Peptide Conjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G-{d-Arg}-GDSPASSK peptide is a synthetic oligopeptide of significant interest in biomedical research and drug development. Its sequence contains the Arginine-Glycine-Aspartic acid (RGD) motif, a well-established ligand for integrin receptors, which are crucial mediators of cell-matrix and cell-cell interactions. The presence of a D-Arginine residue is intended to enhance the peptide's stability against enzymatic degradation, thereby prolonging its biological activity.
These characteristics make the this compound peptide a promising candidate for various applications, including targeted drug delivery, biomaterial surface modification for improved cell adhesion, and as a tool for studying integrin-mediated signaling pathways. To effectively utilize this peptide, it must often be conjugated to larger molecules or surfaces, such as carrier proteins, nanoparticles, or biocompatible polymers.
This document provides detailed application notes and experimental protocols for the conjugation of this compound and similar RGD-containing peptides to various substrates. It also outlines the putative signaling pathway activated by this peptide upon binding to its target integrin receptors.
Common Peptide Conjugation Chemistries
The choice of conjugation strategy depends on the available functional groups on both the peptide and the substrate. For the this compound peptide, the primary amine of the N-terminal Glycine, the carboxyl group of the Aspartic acid, and the amine group of the Lysine side chain are the most common targets for conjugation. If the peptide is synthesized with an additional Cysteine residue, its thiol group offers a highly specific conjugation site.
Table 1: Overview of Common Peptide Conjugation Chemistries
| Conjugation Chemistry | Target Functional Group on Peptide | Reagents | Key Features |
| Amide Bond Formation | Primary Amines (N-terminus, Lysine) or Carboxyl Groups (Aspartic Acid, C-terminus) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) | Forms a stable amide bond. Can be less specific if multiple amine or carboxyl groups are present. |
| Maleimide Chemistry | Thiols (introduced via a Cysteine residue) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | Highly specific and efficient reaction between a maleimide group on the substrate and a thiol group on the peptide.[1] |
| Glutaraldehyde Crosslinking | Primary Amines (N-terminus, Lysine) | Glutaraldehyde | A simple and common method, but can lead to polymerization and less defined conjugates. |
| "Click" Chemistry | Azide or Alkyne (introduced during peptide synthesis) | Copper(I) catalyst (for CuAAC) or strained alkynes (for SPAAC) | Highly specific, efficient, and biocompatible reaction. |
Application Notes
Targeted Drug Delivery
Conjugating the this compound peptide to drug-loaded nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can facilitate the targeted delivery of therapeutic agents to cells overexpressing RGD-binding integrins, such as αvβ3, which is often upregulated in tumor vasculature and various cancer cells.[2]
-
Application: Development of targeted cancer therapies with reduced off-target toxicity.
-
Conjugation Strategy: Covalent attachment of the peptide to the surface of pre-formed nanoparticles. This can be achieved via EDC/NHS chemistry if the nanoparticles have carboxyl groups, or maleimide chemistry if the peptide is synthesized with a C-terminal cysteine and the nanoparticles are functionalized with maleimide groups.
Enhanced Cell Adhesion to Biomaterials
Immobilizing this compound onto the surface of biomaterials (e.g., tissue engineering scaffolds, implantable devices) can promote the adhesion, proliferation, and differentiation of specific cell types, such as endothelial cells and osteoblasts.[3]
-
Application: Improving the biocompatibility and integration of medical implants and tissue engineering constructs.
-
Conjugation Strategy: Covalent attachment of the peptide to the material surface. The surface is typically first functionalized with amine or carboxyl groups, followed by conjugation using EDC/NHS or glutaraldehyde.
Probing Integrin Signaling
Conjugating the peptide to a fluorescent dye or a solid support (e.g., magnetic beads, culture plates) allows for its use in a variety of assays to study integrin-mediated cell signaling.
-
Application: Investigating the molecular mechanisms of cell adhesion, migration, and proliferation.
-
Conjugation Strategy: The choice of conjugation chemistry will depend on the label or support being used. For fluorescent labeling, amine-reactive dyes (e.g., NHS esters) are commonly used.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein (BSA) using EDC/NHS Chemistry
This protocol describes the conjugation of the peptide to Bovine Serum Albumin (BSA) via amide bond formation between the primary amines on the peptide and the carboxyl groups on the protein.
Materials:
-
This compound peptide
-
Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing (10 kDa MWCO) or centrifugal filter units
Procedure:
-
BSA Activation:
-
Dissolve BSA in Activation Buffer to a final concentration of 10 mg/mL.
-
Add a 50-fold molar excess of EDC and NHS to the BSA solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Peptide Coupling:
-
Dissolve the this compound peptide in Coupling Buffer.
-
Add the activated BSA solution to the peptide solution at a 1:20 molar ratio (BSA:peptide).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench the reaction.
-
-
Purification:
-
Purify the conjugate by dialysis against PBS at 4°C for 24-48 hours with several buffer changes, or by using centrifugal filter units to remove unreacted peptide and crosslinkers.
-
-
Characterization:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Confirm conjugation and estimate the peptide-to-protein ratio using MALDI-TOF mass spectrometry.[4]
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight of the BSA.
-
Table 2: Quantitative Parameters for Protein Conjugation
| Parameter | Typical Value/Range | Method of Determination |
| Molar Ratio (Peptide:Protein) | 10:1 to 50:1 | Calculated based on initial concentrations |
| Conjugation Efficiency | 10-40% | MALDI-TOF MS, HPLC |
| Final Peptide/Protein Ratio | 2-10 peptides per protein | MALDI-TOF MS |
Protocol 2: Conjugation of Cys-G-{d-Arg}-GDSPASSK to Maleimide-Activated Nanoparticles
This protocol requires the synthesis of the peptide with a C-terminal cysteine residue.
Materials:
-
Cys-G-{d-Arg}-GDSPASSK peptide
-
Maleimide-activated nanoparticles
-
Coupling Buffer: PBS, pH 6.5-7.5, containing 10 mM EDTA
-
Capping Reagent: Cysteine or β-mercaptoethanol
-
Centrifugal filter units for nanoparticle purification
Procedure:
-
Peptide Preparation:
-
Dissolve the Cys-G-{d-Arg}-GDSPASSK peptide in Coupling Buffer. If the peptide is dimerized, it may need to be reduced with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.
-
-
Conjugation Reaction:
-
Disperse the maleimide-activated nanoparticles in Coupling Buffer.
-
Add the peptide solution to the nanoparticle dispersion at a desired molar ratio.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Capping Unreacted Maleimides:
-
Add an excess of the capping reagent (e.g., 1 mM final concentration of cysteine) to the reaction mixture.
-
Incubate for 1 hour at room temperature to block any unreacted maleimide groups.
-
-
Purification:
-
Purify the peptide-nanoparticle conjugates by repeated centrifugation and resuspension in fresh buffer to remove unreacted peptide and capping reagent.
-
-
Characterization:
-
Measure the size and zeta potential of the nanoparticles before and after conjugation using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated peptide using HPLC by measuring the depletion of the peptide from the supernatant or by using a fluorescently labeled peptide.[5]
-
Table 3: Quantitative Parameters for Nanoparticle Conjugation
| Parameter | Typical Change After Conjugation | Method of Determination |
| Hydrodynamic Diameter | Increase of 5-20 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Shift towards the charge of the peptide | DLS |
| Peptide Density on Surface | Varies depending on reaction conditions | HPLC, UV-Vis Spectroscopy |
Signaling Pathways and Experimental Workflows
Putative Integrin-Mediated Signaling Pathway
The RGD motif in the this compound peptide is expected to bind to integrin receptors on the cell surface. This binding can trigger a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.
Caption: Putative integrin-mediated signaling pathway.
General Experimental Workflow for Peptide Conjugation
The following diagram illustrates a typical workflow for the synthesis and characterization of a peptide-protein conjugate.
References
- 1. jpt.com [jpt.com]
- 2. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Conjugation with RGD Peptides and Incorporation of Vascular Endothelial Growth Factor Are Equally Efficient for Biofunctionalization of Tissue-Engineered Vascular Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD–Human Serum Albumin Conjugates as Efficient Tumor Targeting Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Amino Acid-Containing Peptides in Protein-Protein Interaction Studies
A Case Study with the Hypothetical Peptide G-{d-Arg}-GDSPASSK
For researchers, scientists, and drug development professionals, the modulation of protein-protein interactions (PPIs) represents a promising frontier for therapeutic intervention. Peptides have emerged as powerful tools in this endeavor due to their ability to mimic protein surfaces and disrupt interactions.[1] However, the clinical utility of natural L-peptides is often limited by their susceptibility to proteolytic degradation. The incorporation of non-natural D-amino acids is a key strategy to overcome this limitation, enhancing peptide stability and bioavailability.[1][2]
This document provides detailed application notes and experimental protocols for the characterization of D-amino acid-containing peptides as PPI inhibitors, using the hypothetical peptide This compound as an illustrative example.
Application Notes
Principle of D-Amino Acid Incorporation
The substitution of a naturally occurring L-amino acid with its D-enantiomer offers several distinct advantages in the design of peptide-based PPI inhibitors:
-
Enhanced Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids.[2] The presence of a D-amino acid at a potential cleavage site sterically hinders the enzyme's active site, rendering the peptide resistant to degradation and significantly increasing its in vivo half-life.[1]
-
Improved Binding Affinity and Specificity: The altered stereochemistry introduced by a D-amino acid can constrain the peptide's conformational flexibility. This "pre-organization" can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and specificity. While not always the case, in some instances, D-peptides have shown equal or even greater activity compared to their L-counterparts.
-
Reduced Immunogenicity: Peptides composed entirely of D-amino acids are less likely to be recognized by the immune system, potentially reducing the risk of an immune response.
The hypothetical peptide, this compound, incorporates a D-arginine residue. The "RGD" (Arginine-Glycine-Aspartate) motif is a well-known sequence that mediates cell adhesion by binding to integrin receptors. Therefore, it is plausible that a peptide containing a sequence reminiscent of RGD, such as this compound, could be designed to target integrin-mediated PPIs. The inclusion of D-arginine would be intended to increase its stability in biological fluids while maintaining or enhancing its binding to a target integrin.
Hypothetical Target and Mechanism of Action
For the purpose of these application notes, we will hypothesize that This compound is designed to inhibit the interaction between an integrin, such as αvβ3 , and its extracellular matrix ligand (e.g., vitronectin). Overexpression of αvβ3 is associated with tumor angiogenesis and metastasis, making it a compelling target for cancer therapy.
The proposed mechanism of action is competitive inhibition. This compound would bind to the RGD-binding site on the αvβ3 integrin, thereby blocking the natural ligand from binding and disrupting downstream signaling pathways that promote cell migration and proliferation.
Caption: Hypothetical mechanism of this compound action.
Quantitative Data Presentation
The following tables present hypothetical, yet realistic, data that could be obtained from the experimental protocols described below. These tables compare the properties of the D-Arg-containing peptide with its all-L-amino acid counterpart (G-R-GDSPASSK).
Table 1: In Vitro Binding Affinity to αvβ3 Integrin (Surface Plasmon Resonance)
| Peptide | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| G-R-GDSPASSK (L-Arg) | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20.0 |
| This compound (D-Arg) | 3.1 x 10⁵ | 4.2 x 10⁻³ | 13.5 |
Table 2: Proteolytic Stability in Human Serum
| Peptide | Half-life (t₁/₂) (minutes) |
| G-R-GDSPASSK (L-Arg) | 30 |
| This compound (D-Arg) | > 480 |
Table 3: Inhibition of Cell Migration (IC₅₀)
| Peptide | IC₅₀ (µM) |
| G-R-GDSPASSK (L-Arg) | 5.2 |
| This compound (D-Arg) | 1.8 |
Experimental Protocols
Protocol 1: In Vitro Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines the determination of binding kinetics and affinity of the peptide to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Recombinant human αvβ3 integrin protein
-
This compound and G-R-GDSPASSK peptides
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the αvβ3 integrin protein (ligand) diluted in immobilization buffer.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference channel should be prepared similarly but without the ligand.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the peptide (analyte) in running buffer, typically ranging from 0.1 to 10 times the expected KD.
-
Inject each peptide concentration over the ligand and reference channels at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any bound analyte from the ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess PPI Disruption
This protocol is designed to determine if the peptide can disrupt the interaction between two proteins in a cellular context.
Materials:
-
Cell line expressing the target proteins (e.g., HEK293 cells overexpressing tagged integrin and its binding partner)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against one of the interacting proteins (the "bait")
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
This compound peptide and control peptides
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with different concentrations of the this compound peptide or a control peptide for a specified time.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with the "bait" antibody to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to the lysate to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the "prey" protein (the suspected interaction partner).
-
-
Analysis:
-
A decrease in the amount of the co-immunoprecipitated "prey" protein in the peptide-treated samples compared to the untreated control indicates that the peptide has disrupted the PPI.
-
Protocol 3: Proteolytic Stability Assay
This protocol assesses the stability of the peptide in the presence of proteases, for example, in human serum.
Materials:
-
This compound and G-R-GDSPASSK peptides
-
Human serum
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a C18 column
-
LC-MS system for identification of degradation products (optional)
Procedure:
-
Incubation:
-
Incubate a known concentration of the peptide in human serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the proteolytic reaction in each aliquot by adding the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide from the degradation curve.
-
Caption: Workflow for proteolytic stability assay.
By following these protocols, researchers can effectively characterize the binding properties, cellular activity, and stability of D-amino acid-containing peptides, thereby advancing their potential as research tools and therapeutic agents.
References
G-{d-Arg}-GDSPASSK Administration in Animal Models: Application Notes and Protocols
Introduction
G-{d-Arg}-GDSPASSK is a synthetic polypeptide known to play a role in preventing cell adhesion, a critical process in promoting wound healing and facilitating tissue repair. The inclusion of the RGD motif suggests its interaction with integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions. The D-Arginine residue is likely incorporated to increase peptide stability and resistance to enzymatic degradation in a biological environment.
These application notes provide hypothetical protocols and potential signaling pathways relevant to the study of this compound in animal models of wound healing and tissue repair.
Potential Administration Routes and Corresponding Data
The choice of administration route in animal models is critical and depends on the target tissue and the desired therapeutic effect (local vs. systemic). Below are potential routes for this compound administration with hypothetical quantitative data for illustrative purposes.
| Administration Route | Animal Model | Dosage Range (Hypothetical) | Frequency (Hypothetical) | Potential Outcome Measures |
| Topical | Murine excisional wound model | 0.1 - 1.0 mg/mL in a hydrogel base | Once daily | Wound closure rate, re-epithelialization, collagen deposition, inflammatory cell infiltration |
| Intradermal Injection | Porcine dermal ulcer model | 0.05 - 0.5 mg per injection site | Every 2-3 days | Granulation tissue formation, angiogenesis, tensile strength of healed tissue |
| Systemic (Intravenous) | Rat model of ischemic tissue injury | 1 - 10 mg/kg body weight | Single bolus or continuous infusion | Reduction in infarct size, improvement of blood flow, markers of inflammation |
Experimental Protocols
Murine Excisional Wound Healing Model (Topical Administration)
Objective: To evaluate the efficacy of topically applied this compound in accelerating wound closure in a murine model.
Materials:
-
This compound peptide
-
Sterile hydrogel vehicle (e.g., carbomer gel)
-
8-week-old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and 6mm biopsy punch
-
Digital caliper
-
Histology processing reagents
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal surface and disinfect the skin.
-
Create two full-thickness excisional wounds on the dorsum using a 6mm biopsy punch.
-
Apply 50 µL of the this compound-formulated hydrogel (at varying concentrations) to one wound (treatment) and 50 µL of the hydrogel vehicle to the other wound (control).
-
House mice individually to prevent wound disruption.
-
Measure the wound area daily using a digital caliper.
-
On days 3, 7, and 14 post-wounding, euthanize a subset of mice and harvest the wound tissue for histological analysis (H&E and Masson's trichrome staining).
Workflow Diagram:
Potential Signaling Pathways
The RGD sequence in this compound strongly suggests its interaction with integrins. By binding to integrins on the surface of cells such as fibroblasts and keratinocytes, the peptide could modulate downstream signaling pathways that are crucial for cell migration, proliferation, and matrix remodeling during wound healing.
Hypothesized Signaling Cascade:
-
Integrin Binding: this compound binds to specific integrin receptors (e.g., αvβ3, α5β1) on the cell surface. This binding can competitively inhibit the binding of extracellular matrix (ECM) proteins like fibronectin.
-
Focal Adhesion Kinase (FAK) Activation: Integrin clustering can lead to the autophosphorylation and activation of Focal Adhesion Kinase (FAK).
-
Downstream Signaling: Activated FAK can then trigger multiple downstream pathways:
-
PI3K/Akt Pathway: Promoting cell survival and proliferation.
-
MAPK/ERK Pathway: Stimulating cell migration and proliferation.
-
Rho GTPase Pathway (e.g., Rac, Rho): Regulating cytoskeletal rearrangements necessary for cell motility.
-
Signaling Pathway Diagram:
Conclusion
While specific experimental data for this compound is currently lacking in published literature, its structural components provide a strong basis for hypothesizing its mechanism of action and for designing robust preclinical studies. The protocols and pathways outlined in this document serve as a foundational guide for researchers and drug development professionals to investigate the therapeutic potential of this peptide in wound healing and tissue repair. Future in vivo studies are essential to validate these hypotheses and to establish a clear profile of its efficacy, safety, and mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Optimizing G-{d-Arg}-GDSPASSK Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing the G-{d-Arg}-GDSPASSK peptide for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophilic peptide. Based on its amino acid sequence (Gly-{d-Arg}-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys), it has a net positive charge at neutral pH, classifying it as a basic peptide. Generally, it should be soluble in aqueous solutions.
Q2: What is the recommended initial solvent for dissolving this compound?
A2: The recommended starting solvent is sterile, distilled water or a standard biological buffer such as Phosphate-Buffered Saline (PBS) or Tris buffer at or near neutral pH.[1][2]
Q3: How should I handle and store the lyophilized this compound peptide?
A3: Before opening, it is recommended to centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Allow the peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[2][3] For long-term storage of the lyophilized peptide, keep it at -20°C or colder, protected from light.
Q4: How should I store the this compound stock solution once it is dissolved?
A4: Once in solution, it is advisable to create aliquots of the peptide to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Troubleshooting Guide
Issue 1: The this compound peptide does not fully dissolve in water or neutral buffer.
-
Possible Cause: While the peptide is generally hydrophilic, it may exhibit limited solubility at neutral pH due to secondary structure formation or aggregation.
-
Solution: Since this compound is a basic peptide (net positive charge), lowering the pH of the solvent should increase its solubility. Try dissolving the peptide in a dilute acidic solution.
-
Recommended Action: Add a small amount of 10% acetic acid solution to the peptide and vortex gently. Subsequently, you can dilute it to the desired concentration with your experimental buffer.
-
Issue 2: The peptide solution appears cloudy or contains visible particulates after initial dissolution.
-
Possible Cause: This indicates incomplete solubilization or the formation of peptide aggregates.
-
Solution: Several mechanical methods can be employed to aid dissolution.
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and improve dissolution. It is recommended to use short bursts (e.g., 3 cycles of 10-15 seconds) and to keep the sample on ice between cycles to prevent heating.
-
Gentle Warming: Gently warming the solution to approximately 37°C may also help to dissolve the peptide. Avoid excessive heat as it can lead to peptide degradation.
-
Centrifugation: Before use in an experiment, it is always good practice to centrifuge the peptide solution to pellet any undissolved material.
-
Issue 3: The peptide precipitates out of solution after dilution into my experimental buffer.
-
Possible Cause: The final buffer conditions (pH, ionic strength) may not be optimal for maintaining peptide solubility, or the solubility limit of the peptide in that specific buffer has been exceeded.
-
Solution:
-
pH Adjustment: Ensure the final pH of the experimental solution is compatible with the peptide's solubility profile. For this basic peptide, a slightly acidic pH may be beneficial.
-
Lower Concentration: Prepare a more dilute stock solution to ensure the final concentration in your assay is well below its solubility limit.
-
Co-solvents (Use with Caution): For particularly stubborn solubility issues, a small amount of an organic co-solvent can be used for the initial dissolution before diluting into the aqueous buffer. However, the compatibility of the organic solvent with your specific assay must be confirmed.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Primary Solvent | Sterile Distilled Water or Biological Buffer (e.g., PBS) | The peptide is hydrophilic and should readily dissolve in aqueous solutions. |
| pH Adjustment (if needed) | 10% Acetic Acid | As a basic peptide, its solubility is enhanced in an acidic environment. |
| Organic Co-solvent (if necessary) | Dimethyl Sulfoxide (DMSO) | For highly resistant solubility issues, a minimal amount of DMSO can be used for initial dissolution before slow dilution with aqueous buffer. |
| Stock Solution Concentration | 1-2 mg/mL | This concentration is typically dilute enough to allow for small volume additions to assays, minimizing the impact of the initial solubilization solvent. |
Experimental Protocols
Protocol for Solubilizing this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Dissolution Attempt:
-
Add the required volume of sterile distilled water or a neutral buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the vial gently for 10-20 seconds.
-
Visually inspect the solution for clarity. If it is clear, the peptide is dissolved.
-
-
Troubleshooting Insolubility:
-
If the solution is not clear, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Use the minimal amount necessary.
-
Alternatively, brief sonication (3 cycles of 10-15 seconds on ice) can be applied to aid dissolution.
-
-
Final Preparation and Storage:
-
Once the peptide is fully dissolved, the stock solution can be used.
-
For storage, create single-use aliquots and store them at -20°C or -80°C.
-
Visualizations
References
- 1. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting G-{d-Arg}-GDSPASSK aggregation issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering aggregation issues with the peptide G-{d-Arg}-GDSPASSK. The following question-and-answer format directly addresses common problems and offers detailed experimental protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it aggregate?
This compound is a polypeptide that has been explored for its role in preventing cell adhesion, promoting wound healing, and allowing for tissue repair.[1] Like many peptides, it can be prone to aggregation, which is the self-association of peptide monomers into larger, often insoluble structures.[2] Aggregation is a critical concern as it can lead to loss of biological activity, poor solubility, and challenges in purification and formulation.[3][4]
The sequence of this compound contains a mix of charged (d-Arg, Asp, Lys), polar (Ser), and hydrophobic (Ala, Pro) residues. While the charged and polar residues generally enhance solubility, hydrophobic interactions between alanine and proline residues can drive aggregation.[2] Furthermore, factors such as pH, peptide concentration, temperature, and ionic strength of the solution can significantly influence the stability of the peptide.
Q2: What are the common signs of this compound aggregation?
The initial signs of aggregation can range from subtle to obvious. Common indicators include:
-
Visual Changes: The solution may appear cloudy, hazy, or contain visible precipitates.
-
Difficulty in Dissolution: The lyophilized peptide may not dissolve completely in the chosen solvent, even with vortexing or sonication.
-
Changes Over Time: A clear solution may become cloudy or form precipitates during storage, even at 4°C.
-
Inconsistent Experimental Results: Aggregation can lead to variability and poor reproducibility in biological assays.
Q3: How can I detect and quantify the aggregation of my this compound peptide?
Several biophysical techniques can be employed to detect and characterize peptide aggregation. Two commonly used methods are:
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive method for detecting the presence of aggregates by measuring the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time is indicative of aggregation.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is widely used to detect and quantify the formation of amyloid-like fibrils, which are a specific type of ordered aggregate rich in β-sheet structures. Thioflavin T dye exhibits enhanced fluorescence upon binding to these fibrillar structures.
Troubleshooting Guides
Issue 1: My lyophilized this compound peptide will not dissolve.
This is a common issue, particularly if the peptide has already begun to aggregate in its lyophilized state. A systematic approach to solubilization is recommended.
-
Initial Step: Try to dissolve a small amount of the peptide in sterile, distilled, or deionized water.
-
If Unsuccessful: Based on the peptide's net charge, a different solvent strategy can be employed. The sequence GDSPASSK contains one acidic residue (Asp) and one basic residue (Lys), while the N-terminus is modified with Glycine and a d-Arginine, which is basic. Therefore, the overall peptide is likely basic.
-
For a basic peptide , try a dilute aqueous solution of acetic acid (e.g., 10-25%).
-
For a hydrophobic peptide , which this compound is not predominantly, a small amount of an organic solvent like DMSO, DMF, or acetonitrile would be the first choice, followed by slow dilution with an aqueous buffer.
-
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
Illustrative Data: Solubility Testing of this compound
| Solvent/Solution | Peptide Concentration | Observation | Solubility Assessment |
| Sterile Deionized Water | 1 mg/mL | Fine precipitate remains | Poor |
| 10% Acetic Acid (aq) | 1 mg/mL | Clear solution | Good |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1 mg/mL | Solution becomes cloudy | Poor |
| 50% Acetonitrile/Water | 1 mg/mL | Clear solution | Good |
| DMSO | 10 mg/mL | Clear solution | Excellent |
Note: This data is illustrative. Researchers should perform their own solubility tests.
Issue 2: The peptide dissolves initially but precipitates upon addition of my aqueous buffer.
This often occurs due to a rapid change in the solvent environment, shocking the peptide out of solution.
-
Slow, Dropwise Dilution: Add the concentrated peptide stock solution (e.g., in DMSO or dilute acetic acid) dropwise into the vigorously stirring aqueous buffer. This prevents localized high concentrations that can trigger aggregation.
-
Optimize pH: The solubility of a peptide is minimal at its isoelectric point (pI). Adjust the pH of your final buffer to be at least one to two pH units away from the peptide's theoretical pI to increase net charge and electrostatic repulsion between peptide molecules.
Issue 3: My this compound solution becomes cloudy during storage at 4°C.
This indicates that the peptide is not stable under the current storage conditions and is slowly aggregating.
-
Aliquot and Freeze: Prepare single-use aliquots of the peptide solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. When needed, thaw an aliquot rapidly and use it immediately.
-
Incorporate Cryoprotectants: For long-term storage, consider adding a cryoprotectant like glycerol (at 20-50%) to your buffer before freezing to reduce the formation of ice crystals that can promote aggregation.
-
Use of Additives: In some cases, the inclusion of excipients can improve stability. These might include:
-
Sugars (e.g., sucrose, trehalose)
-
Amino Acids (e.g., arginine, glycine) which can act as aggregation inhibitors.
-
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the use of DLS to monitor the size of this compound particles in solution over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a buffer that has been filtered through a 0.22 µm filter.
-
Filter the peptide solution itself through an appropriate low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing dust or large aggregates.
-
-
Instrument Setup:
-
Set the DLS instrument to the desired temperature (e.g., 25°C or 37°C).
-
Enter the solvent viscosity and refractive index parameters.
-
-
Measurement:
-
First, run a measurement of the filtered buffer alone to serve as a baseline.
-
Place the cuvette containing the peptide sample into the instrument and allow it to equilibrate for 2-5 minutes.
-
Perform an initial measurement (Time 0).
-
Incubate the sample under the desired conditions (e.g., at 37°C with gentle agitation) and take measurements at regular intervals (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Analyze the change in the average hydrodynamic radius (Rh) and the polydispersity index (PDI) over time. A significant increase in Rh or PDI indicates aggregation.
-
Illustrative Data: DLS Analysis of this compound Aggregation at 37°C
| Time (Hours) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 0 | 5.2 | 0.15 |
| 4 | 25.8 | 0.32 |
| 8 | 157.1 | 0.55 |
| 24 | >1000 | 0.89 |
Note: This data is illustrative and represents a hypothetical aggregation-prone scenario.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Formation
This protocol describes how to monitor the formation of β-sheet-rich aggregates using a ThT fluorescence assay.
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock of this compound in a suitable solvent (e.g., 10% acetic acid). Determine the precise concentration using a method like UV absorbance at 280 nm (if aromatic residues were present) or a colorimetric peptide assay.
-
ThT Stock: Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.
-
Assay Buffer: Prepare your buffer of choice (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add the assay buffer.
-
Add the peptide stock to achieve the desired final concentration (e.g., 50 µM).
-
Add the ThT stock to a final concentration of 10-20 µM.
-
Include negative controls containing only the buffer and ThT.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Place the plate in a microplate reader capable of fluorescence measurement, pre-heated to 37°C.
-
Set the reader to excite at ~440-450 nm and measure emission at ~480-490 nm.
-
Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours). It is often beneficial to include shaking between reads to promote fibril formation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control wells from the peptide-containing wells.
-
Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.
-
Visualizations
Troubleshooting Workflow for Peptide Aggregation```dot
Caption: A generalized signaling pathway for a G-protein coupled receptor (GPCR).
References
Technical Support Center: Enhancing the Serum Stability of G-{d-Arg}-GDSPASSK
Welcome to the technical support center for G-{d-Arg}-GDSPASSK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this peptide in serum. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its serum stability a concern?
This compound is a synthetic peptide. Like many peptides, it is susceptible to degradation by proteases present in blood serum. This degradation can significantly shorten its half-life, reducing its therapeutic or diagnostic potential in vivo. The inclusion of a D-Arginine at the second position is a strategic modification aimed at increasing resistance to certain proteases.
Q2: What are the primary mechanisms of peptide degradation in serum?
Peptides in serum are primarily degraded by proteases, which are enzymes that break peptide bonds. The two main classes of proteases responsible for this are:
-
Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide (either the N-terminus or C-terminus).
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide sequence.
Q3: How does the D-Arginine residue in this compound contribute to its stability?
The substitution of the natural L-Arginine with a D-Arginine is a common strategy to enhance peptide stability.[1][2] Proteases are highly specific for L-amino acids, and the presence of a D-amino acid can hinder or prevent enzymatic recognition and cleavage at that site, thereby increasing the peptide's resistance to degradation.[1]
Q4: What are the potential cleavage sites within the GDSPASSK sequence?
While the D-Arginine offers protection, other sites in the peptide remain susceptible to cleavage. Based on common protease specificities, potential cleavage sites could exist after the Aspartic Acid (D), Serine (S), and Lysine (K) residues. Trypsin-like proteases, for instance, are known to cleave after Lysine and Arginine residues. The specific proteases present in the serum used for experiments will ultimately determine the exact degradation pattern.
Q5: What general strategies can be employed to further improve the stability of this compound?
Several strategies can be used to enhance the serum stability of this peptide:[1][3]
-
Terminal Modifications: Acetylation of the N-terminus (Glycine) and amidation of the C-terminus (Lysine) can protect against exopeptidases.
-
Further Amino Acid Substitutions: Replacing other L-amino acids with D-isomers or unnatural amino acids at susceptible cleavage sites can further increase resistance to endopeptidases.
-
Cyclization: Creating a cyclic version of the peptide can make it less accessible to proteases.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its size and shield it from proteases.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound observed in the serum stability assay.
-
Possible Cause: Inherent susceptibility of the peptide sequence to proteases in the specific serum batch.
-
Solution:
-
Confirm Peptide Integrity: Before the assay, ensure the purity and integrity of your peptide stock using methods like HPLC-MS.
-
Modify the Peptide: Consider the stability-enhancing strategies mentioned in FAQ #5. N-terminal acetylation and C-terminal amidation are often good first steps.
-
Use Protease Inhibitors (for mechanistic studies): To understand the types of proteases involved, you can perform the assay with specific protease inhibitor cocktails. This is for investigational purposes, not for creating a stable formulation for in vivo use.
-
Issue 2: Inconsistent results between different batches of serum.
-
Possible Cause: Variability in the protease activity of different serum lots.
-
Solution:
-
Standardize Serum Source: Whenever possible, use a large, single batch of pooled serum for your series of experiments.
-
Characterize Serum: If possible, perform a quality control check on new serum batches to assess their general proteolytic activity using a standard substrate.
-
Include Controls: Always run a reference peptide with known stability alongside your experimental peptide to normalize for batch-to-batch variation.
-
Issue 3: Low recovery of the peptide from the serum sample during analysis.
-
Possible Cause: The peptide may be adsorbing to the plasticware or precipitating.
-
Solution:
-
Use Low-Binding Tubes and Tips: This will minimize the loss of peptide due to surface adhesion.
-
Optimize Extraction: Ensure your protein precipitation and peptide extraction protocol is efficient. Acetonitrile is commonly used for protein precipitation.
-
Check Solubility: Confirm that the peptide is fully soluble in the assay buffer before adding it to the serum.
-
Data on Modified Peptide Stability (Hypothetical)
The following table presents hypothetical data to illustrate the potential impact of various modifications on the half-life of this compound in human serum.
| Peptide Version | Modification(s) | Half-life in Human Serum (minutes) |
| 1. This compound | D-Arg at position 2 | 30 |
| 2. Ac-G-{d-Arg}-GDSPASSK-NH2 | N-terminal Acetylation, C-terminal Amidation | 90 |
| 3. G-{d-Arg}-GDS(d-Ala)SSK | D-Ala substitution at a potential cleavage site | 65 |
| 4. c(this compound) | Head-to-tail cyclization | 240 |
| 5. PEG-G-{d-Arg}-GDSPASSK | N-terminal PEGylation (20 kDa) | > 480 |
Experimental Protocol: Serum Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound in serum.
1. Materials:
-
This compound peptide
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
2. Procedure:
-
Prepare Peptide Stock Solution: Dissolve the peptide in PBS to a final concentration of 1 mg/mL.
-
Serum Incubation:
-
Thaw human serum at 37°C and centrifuge to remove any precipitates.
-
In a low-binding tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.
-
Gently mix and immediately take a time point zero (T=0) sample.
-
Incubate the remaining mixture at 37°C.
-
-
Time Points: Collect aliquots of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Processing:
-
For each time point, transfer 50 µL of the mixture to a new low-binding tube.
-
To stop enzymatic degradation, add 100 µL of ACN containing 1% TFA.
-
Vortex thoroughly to precipitate serum proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a standard volume (e.g., 20 µL) onto the HPLC system.
-
Analyze the sample using a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined from a standard).
-
Calculate the peak area for the intact peptide at each time point.
-
Normalize the peak areas to the T=0 sample (representing 100% intact peptide).
-
Plot the percentage of intact peptide versus time and calculate the half-life.
-
Visualizations
References
Technical Support Center: G-{d-Arg}-GDSPASSK Dose-Response Curve Optimization
Welcome to the technical support center for G-{d-Arg}-GDSPASSK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of the dose-response curve for this compound?
A1: The dose-response curve for this compound is typically sigmoidal.[1] This shape is characteristic of many receptor-ligand interactions, where the response plateaus at very low and very high concentrations of the peptide. A non-linear regression model is generally used to fit the data and obtain a sigmoidal curve.[1]
Q2: What are the key parameters to derive from the dose-response curve?
A2: The primary parameters to determine are the EC50 (half-maximal effective concentration), the maximum response (Emax), and the Hill slope. The EC50 represents the concentration of this compound that elicits 50% of the maximal response and is a measure of the peptide's potency. The Emax is the maximum effect observed in the experiment. The Hill slope describes the steepness of the curve.[1]
Q3: How many replicates should I use for my dose-response experiment?
A3: While the optimal number can vary, we typically recommend a minimum of three biological replicates for each concentration point to ensure statistical significance and reliability of the results.
Q4: What concentration range of this compound should I test?
A4: It is advisable to use a wide range of concentrations, typically spanning several orders of magnitude (e.g., from picomolar to micromolar), to ensure you capture the full sigmoidal curve, including the baseline and the maximal response. A logarithmic dilution series is commonly employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Cell plating inconsistency- Reagent instability | - Use calibrated pipettes and proper technique.- Ensure uniform cell seeding density.- Prepare fresh reagents and store this compound as recommended. |
| No response or very weak response | - Inactive peptide- Low receptor expression in the cell line- Inappropriate assay conditions | - Verify the integrity and activity of the this compound stock.- Confirm receptor expression using techniques like qPCR or western blotting.- Optimize assay parameters such as incubation time and temperature. |
| Incomplete or non-sigmoidal curve | - Concentration range is too narrow- Peptide solubility issues at high concentrations- Off-target effects or cytotoxicity at high concentrations | - Broaden the concentration range tested.- Check the solubility of this compound in your assay buffer.- Perform a cytotoxicity assay to rule out cell death at high concentrations. |
| Curve shifts between experiments | - Variation in cell passage number- Different batches of reagents (e.g., serum)- Inconsistent incubation times | - Use cells within a consistent passage number range.- Qualify new batches of critical reagents.- Standardize all experimental timings precisely. |
Experimental Protocols
General Protocol for In Vitro Dose-Response Experiment
This protocol outlines a general workflow for determining the dose-response curve of this compound in a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation or calcium mobilization).
Materials:
-
This compound peptide
-
Appropriate cell line expressing the target receptor
-
Cell culture medium and supplements
-
Assay-specific buffer
-
Detection reagents for the chosen readout (e.g., cAMP assay kit, calcium indicator dye)
-
96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of detecting the assay signal
Methodology:
-
Cell Plating: Seed the cells into the microplates at a predetermined optimal density and allow them to adhere and grow overnight.
-
Peptide Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A common approach is a half-log or log dilution series covering a wide concentration range.
-
Cell Treatment: Remove the cell culture medium and add the different concentrations of the peptide to the respective wells. Include a vehicle control (buffer only) to determine the basal response.
-
Incubation: Incubate the plate for the optimized duration and temperature to allow for receptor stimulation.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the response (Y-axis) against the logarithm of the this compound concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC50, Emax, and Hill slope.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of this compound and the general experimental workflow for a dose-response assay.
Caption: Hypothetical G-Protein signaling pathway for this compound.
Caption: General experimental workflow for a dose-response curve assay.
References
overcoming low yield in G-{d-Arg}-GDSPASSK solid-phase synthesis
<
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers experiencing low yields during the solid-phase synthesis of G-{d-Arg}-GDSPASSK. The peptide sequence presents several intrinsic challenges, including a sterically hindered D-Arginine residue and a sequence prone to aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is extremely low. What are the most likely causes?
Low yield in this specific synthesis is typically multifactorial. The primary culprits are:
-
Incomplete Coupling of D-Arg(Pbf): The D-amino acid configuration, combined with the bulky Pbf protecting group on the arginine side chain, creates significant steric hindrance, which can lead to failed or incomplete coupling.[1][2]
-
Aspartimide Formation: The Asp-Ser (D-S) sequence in your peptide is highly susceptible to forming a stable five-membered ring (aspartimide) under the basic conditions of Fmoc deprotection (piperidine).[3][4][5] This side reaction leads to a major loss of the target peptide and the formation of difficult-to-remove impurities, such as α- and β-aspartyl peptides.
-
On-Resin Aggregation: Peptide chains can fold and form secondary structures on the resin, physically blocking reactive sites and preventing efficient coupling and deprotection. Sequences with a mix of hydrophobic and hydrogen-bond-forming residues can be prone to this.
-
Incomplete Deprotection during Cleavage: The Pbf group on Arginine requires strong acidic conditions and efficient scavengers for complete removal. Incomplete deprotection is a common cause of low purity and yield.
Q2: I see a significant side product with a mass of -18 Da compared to my target peptide. What is it and how can I prevent it?
A mass loss of 18 Da (the mass of water) is a classic indicator of aspartimide formation. This occurs when the backbone amide nitrogen of the serine residue attacks the side-chain carbonyl of the preceding aspartic acid, especially under basic conditions.
Prevention Strategies:
-
Modify Deprotection Conditions: Add an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to your 20% piperidine/DMF deprotection solution. This helps to lower the basicity, reducing the rate of aspartimide formation.
-
Use Specialized Protecting Groups: For the Asp residue, consider using a protecting group designed to minimize this side reaction, such as Fmoc-Asp(OBno)-OH, or by incorporating a backbone-protecting group on the subsequent residue.
-
Reduce Temperature: If using a microwave synthesizer, lowering the temperature during the deprotection and coupling steps following the Asp residue can significantly reduce aspartimide formation.
Q3: How can I improve the coupling efficiency specifically for the Fmoc-D-Arg(Pbf)-OH residue?
Due to steric hindrance, the D-Arginine residue often requires optimized coupling protocols.
-
Double Coupling: This is a highly effective and straightforward method. After the initial coupling reaction, simply drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.
-
Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more powerful onium salt-based reagents such as HATU or HCTU, which can improve efficiency for hindered couplings.
-
Extend Coupling Time: Increasing the reaction time from a standard 1-2 hours to 3-4 hours can help drive the reaction to completion.
-
Minimize Pre-activation Time: Arginine can form an inactive δ-lactam side product upon activation. Use in situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, to minimize the time the activated species exists in solution before coupling.
Q4: My peptide is difficult to dissolve after cleavage. Is this related to low yield?
Yes, post-cleavage insolubility is often a sign that aggregation occurred on the resin during synthesis. When peptide chains aggregate, they may not fully de-aggregate after being cleaved from the solid support.
Solutions During Synthesis:
-
Use a Low-Loading Resin: A resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the space between growing peptide chains, making intermolecular aggregation less likely.
-
Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step can help break up secondary structures.
-
Switch Solvents: Using more effective solvating solvents like N-methylpyrrolidone (NMP) or adding DMSO can help disrupt aggregation.
Troubleshooting Guides & Data
Guide 1: Optimizing D-Arginine Coupling
If you observe a deletion sequence corresponding to the mass of your peptide minus D-Arginine, it confirms incomplete coupling. The following table compares different strategies.
| Strategy | Coupling Reagent | Time | Expected Outcome | Reference |
| Standard | HBTU / DIEA | 1.5 h | ~60-70% Coupling Efficiency | - |
| Extended Time | HBTU / DIEA | 4 h | ~75-85% Coupling Efficiency | |
| Double Coupling | HBTU / DIEA | 2 x 1.5 h | >95% Coupling Efficiency | |
| Reagent Switch | HATU / DIEA | 1.5 h | >95% Coupling Efficiency |
Table 1: Comparison of coupling strategies for Fmoc-D-Arg(Pbf)-OH. Data is illustrative based on typical outcomes for difficult couplings.
Guide 2: Mitigating Aspartimide Formation at the Asp-Ser Junction
The formation of aspartimide is highly dependent on the deprotection conditions.
| Deprotection Reagent | Additive | Temperature | Aspartimide Formation (%) | Reference |
| 20% Piperidine/DMF | None | 25°C | 15-30% | |
| 20% Piperidine/DMF | 0.1 M HOBt | 25°C | 5-10% | |
| 2% DBU, 2% Piperidine/DMF | None | 25°C | <5% | |
| 20% Piperidine/DMF | None | 50°C | 40-60% |
Table 2: Effect of deprotection conditions on aspartimide formation for Asp-Ser sequences. Percentages are typical and can vary based on the full sequence and synthesis method.
Experimental Protocols
Protocol 1: Double Coupling for Fmoc-D-Arg(Pbf)-OH
This protocol is recommended for the incorporation of the D-Arginine residue.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Arg(Pbf)-OH (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF for 2-3 minutes.
-
Add the activated solution to the resin and agitate for 1.5 hours.
-
Drain the reaction vessel.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-D-Arg(Pbf)-OH as in step 3.
-
Add the solution to the resin and agitate for another 1.5 hours.
-
-
Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.
-
Confirmation (Optional): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a successful coupling.
Protocol 2: Cleavage and Deprotection using Reagent R
This protocol is optimized for peptides containing Pbf-protected arginine.
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3 times) and dry it thoroughly under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare "Reagent R" fresh by combining:
-
Trifluoroacetic acid (TFA): 90%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 3%
-
Anisole: 2%
-
-
Cleavage Reaction: Add Reagent R to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3-4 hours. For peptides with multiple arginines, an extended time is beneficial.
-
Peptide Collection: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Isolation:
-
Incubate the suspension at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Troubleshooting decision tree for low-yield this compound synthesis.
Caption: Key steps in the formation of aspartimide-related side products.
References
minimizing off-target effects of G-{d-Arg}-GDSPASSK
Welcome to the technical support center for G-{d-Arg}-GDSPASSK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this polypeptide during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic polypeptide designed to inhibit cell adhesion.[1][2] Its primary application is in promoting tissue repair and wound healing by preventing cellular adhesion to the extracellular matrix. The core sequence is likely a mimetic of the RGD (Arg-Gly-Asp) motif, which is a well-known sequence for binding to integrins and inhibiting fibronectin adhesion.[3] The inclusion of a D-amino acid (d-Arg) is a common strategy to increase peptide stability and resistance to proteolytic degradation.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, potential off-target interactions can be inferred from its mechanism of action. As an RGD-mimetic peptide, off-target effects could include:
-
Non-specific Integrin Binding: The peptide may bind to integrin subtypes that are not the intended target, potentially interfering with normal cell signaling, migration, and proliferation.
-
Unintended Signaling Pathway Activation: Binding to off-target receptors could inadvertently activate or inhibit cellular signaling pathways, leading to unforeseen biological responses.
-
Cytotoxicity at High Concentrations: As with many bioactive molecules, high concentrations may lead to cellular stress and toxicity through mechanisms unrelated to its primary function.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Optimization: Conduct a thorough dose-response analysis to determine the minimal concentration of the peptide that achieves the desired biological effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target receptors.
-
Use of Appropriate Controls: Always include negative and positive controls in your experimental design. A scrambled version of the peptide sequence can serve as a useful negative control to ensure the observed effects are sequence-specific.
-
Cell Line Selection: The expression profile of integrins and other potential receptors can vary significantly between cell lines. Characterize the receptor expression in your chosen cell model to anticipate potential off-target interactions.
-
In Vitro Specificity Assays: Before proceeding to complex cellular or in vivo models, assess the binding specificity of the peptide using in vitro assays, such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) with a panel of purified integrins.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental replicates. | Off-target effects can be cell-state dependent. Inconsistent cell culture conditions (e.g., confluency, passage number) can lead to variable results. The peptide concentration may be on the threshold of engaging off-target receptors. | 1. Standardize cell culture protocols, ensuring consistent cell density and passage number. 2. Re-evaluate the peptide concentration by performing a more detailed dose-response curve. 3. Ensure consistent incubation times and experimental conditions. |
| Observed cytotoxicity at expected therapeutic concentrations. | The peptide may have off-target effects on essential cellular pathways. The therapeutic window for your specific cell line may be narrower than anticipated. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for toxicity. 2. Compare the cytotoxic concentration to the effective concentration for on-target activity. 3. Test a structurally unrelated inhibitor for the same target (if available) to see if it exhibits similar toxicity. |
| Modulation of an unintended signaling pathway. | The peptide is likely interacting with an off-target receptor that activates this pathway. | 1. Conduct a kinase selectivity profile or a broader proteomics analysis to identify unintended molecular interactions. 2. Use a systems biology approach to map the observed pathway modulation back to potential off-target receptors. 3. Consider using knockout or knockdown cell lines for the suspected off-target to validate the interaction. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines the methodology to assess the binding kinetics and affinity of this compound to its intended integrin target versus a panel of other related integrins.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant human integrins (target and potential off-targets)
-
This compound peptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target integrin over one flow cell and potential off-target integrins over other flow cells at a concentration of 20-50 µg/mL in immobilization buffer to achieve a target immobilization level of ~2000 RU.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the peptide solutions over all flow cells, starting with the lowest concentration.
-
Monitor the association and dissociation phases for each concentration.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signals.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Compare the KD values for the on-target integrin versus the off-target integrins. A significantly lower KD for the on-target indicates higher affinity and specificity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of a ligand with its target protein in a cellular environment.
Materials:
-
Cultured cells of interest
-
This compound peptide
-
Vehicle control (e.g., DMSO, PBS)
-
Lysis buffer
-
Equipment for heating samples, SDS-PAGE, and Western blotting
-
Antibody against the target protein
Methodology:
-
Treatment:
-
Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Separation:
-
Centrifuge the samples at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the peptide-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: On-target vs. potential off-target signaling of this compound.
References
Technical Support Center: G-{d-Arg}-GDSPASSK Purification
Welcome to the technical support center for the purification of the synthetic peptide G-{d-Arg}-GDSPASSK. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic peptides like this compound?
A1: The standard and most widely used method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 column is typically the first choice for peptide separations.[3]
Q2: What kind of impurities can I expect in my crude this compound sample after solid-phase peptide synthesis (SPPS)?
A2: Crude synthetic peptides typically contain a variety of impurities stemming from the synthesis process.[1] For a peptide like this compound, which contains arginine and aspartic acid, common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[4]
-
Truncated Peptides: Sequences that are shorter than the target peptide.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains. The Pbf protecting group on Arginine can sometimes be difficult to remove completely.
-
Aspartimide Formation: The aspartic acid (Asp) residue can form a succinimide ring, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.
-
Oxidation Products: While this peptide does not contain highly susceptible residues like Methionine or Cysteine, some oxidation can still occur.
-
Residual Reagents: Traces of chemicals used in synthesis and cleavage, such as trifluoroacetic acid (TFA).
Q3: My this compound peptide is showing poor solubility. What can I do?
A3: Peptides rich in charged residues like Arginine can sometimes exhibit solubility issues. Here are a few suggestions:
-
Test different solvents: While water is the first choice, if solubility is low, try adding a small amount of acetic acid or acetonitrile. For RP-HPLC, the initial mobile phase (e.g., 0.1% TFA in water) should be sufficient to dissolve the crude peptide.
-
Sonication: Gently sonicating the sample can help to break up aggregates and improve dissolution.
-
pH adjustment: The net charge of the peptide is pH-dependent. Adjusting the pH of the solvent may improve solubility. Given the presence of d-Arginine and Aspartic acid, the peptide will have a positive net charge at acidic pH.
Q4: I am observing broad or tailing peaks during RP-HPLC analysis of this compound. What could be the cause?
A4: Broad or tailing peaks in RP-HPLC can be caused by several factors:
-
Peptide Aggregation: The peptide may be forming aggregates that do not chromatograph well. The presence of multiple serine residues and the d-Arginine could contribute to intermolecular hydrogen bonding.
-
Secondary Interactions with the Column: The positively charged d-Arginine residue might interact with residual silanol groups on the silica-based column, leading to peak tailing. Using a column with end-capping or a different stationary phase might help.
-
Sub-optimal HPLC Conditions: The mobile phase composition, gradient slope, or flow rate may not be optimized for this specific peptide.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | - Dissolve the crude peptide in a solvent containing a denaturant like guanidine hydrochloride (6M) before injection (ensure compatibility with your HPLC system).- Optimize the mobile phase; sometimes, a higher concentration of organic modifier at the start of the gradient can help disrupt aggregates. |
| Poor Binding to RP-HPLC Column | - this compound is a relatively hydrophilic peptide. Ensure your initial mobile phase has a low percentage of organic solvent (e.g., 2-5% acetonitrile) to allow for proper binding to the C18 column. |
| Sub-optimal Fraction Collection | - Analyze smaller, more numerous fractions across the peak of interest to isolate the purest portions and avoid mixing with closely eluting impurities. |
| Losses During Lyophilization | - Ensure the collected fractions are properly frozen before starting the lyophilization process to prevent bumping and sample loss. |
Issue 2: Co-elution of Impurities with the Main Peptide Peak
| Possible Cause | Troubleshooting Steps |
| Similar Hydrophobicity of Impurities | - Modify the Gradient: A shallower gradient around the elution time of your peptide can improve the resolution between the main peak and closely eluting impurities.- Change the Mobile Phase pH: Altering the pH can change the ionization state of the peptide and some impurities, affecting their retention times and potentially improving separation.- Try a Different Stationary Phase: If a C18 column does not provide sufficient resolution, consider a C8 or a phenyl-hexyl column, which offer different selectivities. |
| Aspartimide-related Impurities | - These impurities are often very close in hydrophobicity to the desired peptide. A very shallow gradient is crucial for their separation. |
| Deletion Sequences | - Deletion sequences lacking a hydrophobic amino acid will elute earlier, while those missing a hydrophilic one will elute later. Adjust your collection window accordingly. |
Quantitative Data Summary
The following table presents typical outcomes for the purification of synthetic peptides of similar length and characteristics to this compound. Actual results may vary depending on the synthesis quality and purification protocol.
| Parameter | Crude Peptide | After RP-HPLC Purification | Reference |
| Purity | 30-70% | >95% or >98% | |
| Typical Yield | N/A | 10-40% | |
| Common Impurities | Deletion, Truncation, Protected species | Trace amounts of closely eluting species |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
5% to 65% Mobile Phase B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
Protocol 2: Preparative RP-HPLC for Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or acetic acid can be added.
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: C18, 5-10 µm particle size, 21.2 x 250 mm (or appropriate size for the amount of crude peptide).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 30% B in the analytical run, a preparative gradient could be 20-40% B over 40 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm or 220 nm.
-
Fraction Collection: Collect fractions across the main peak. Analyze the purity of each fraction by analytical RP-HPLC.
-
Post-Purification: Pool the fractions with the desired purity (>95% or >98%), freeze, and lyophilize to obtain the final peptide powder.
Visualizations
Logical Workflow for Troubleshooting Peptide Purification
Caption: A logical workflow for identifying and solving common issues during the purification of this compound.
Hypothesized Signaling Pathway for this compound
The "GDSP" sequence in this compound may act as a mimetic of the RGD (Arginine-Glycine-Aspartic acid) motif, a key sequence in extracellular matrix proteins for cell adhesion. This suggests the peptide could interact with integrin receptors and modulate cell adhesion and signaling, potentially influencing processes like wound healing.
Caption: A diagram of the potential integrin-mediated signaling pathway activated by this compound, leading to cellular responses like migration and proliferation.
References
adjusting G-{d-Arg}-GDSPASSK concentration for optimal results
Disclaimer: The following technical support guide has been generated based on general principles of synthetic peptide use in research. Specific information regarding the peptide "G-{d-Arg}-GDSPASSK" is not publicly available. The guidance provided is intended for a general audience of researchers, scientists, and drug development professionals working with synthetic peptides and should be adapted for your specific experimental context.
General Troubleshooting Guide for Synthetic Peptides
This guide addresses common issues encountered during the experimental use of synthetic peptides like this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Biological Activity | Incorrect Peptide Concentration: The concentration used may be too low to elicit a response or too high, causing off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 100 µM) and narrow down to the effective concentration range. |
| Peptide Degradation: The peptide may have degraded due to improper storage or handling. Peptides are sensitive to temperature fluctuations and enzymatic degradation. | Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or -80°C. After reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Use protease inhibitors in your experimental buffer if degradation by cellular proteases is suspected. | |
| Peptide Aggregation: Hydrophobic peptides can aggregate, reducing their effective concentration and activity. | To prevent aggregation, dissolve the peptide in an appropriate solvent and sonicate briefly if necessary. Visual inspection for precipitates is recommended before use. | |
| Inconsistent Results Between Experiments | Variability in Peptide Aliquots: Inconsistent concentrations between aliquots due to improper mixing before freezing. | Ensure the reconstituted peptide solution is thoroughly mixed before aliquoting. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration in the media can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. | |
| Assay Variability: Inherent variability in the experimental assay. | Include appropriate positive and negative controls in every experiment to monitor assay performance. | |
| High Background Signal or Off-Target Effects | Peptide Concentration Too High: Excess peptide may bind non-specifically to other receptors or cellular components. | Lower the peptide concentration and perform a dose-response curve to identify the specific activity window. |
| Peptide Purity: Impurities from the synthesis process may have biological activity. | Ensure the peptide purity is adequate for your application (e.g., >95% for cell-based assays). Information on peptide purity should be available from the supplier. |
Frequently Asked Questions (FAQs)
Q1: How should I store and reconstitute this compound?
A1: Lyophilized this compound should be stored at -20°C or -80°C. For reconstitution, use a solvent recommended by the manufacturer or one appropriate for your experimental system (e.g., sterile water, DMSO, or a buffer like PBS). To ensure complete dissolution, gently vortex or sonicate the vial. After reconstitution, it is highly recommended to create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is application-dependent and should be determined empirically. A dose-response experiment is the best approach. We recommend starting with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the concentration that yields the desired biological effect without inducing cytotoxicity.
Q3: My peptide is difficult to dissolve. What can I do?
A3: If you encounter solubility issues, consider the following:
-
Solvent Choice: The choice of solvent is critical. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial dissolution, followed by dilution in your aqueous experimental buffer.
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be beneficial.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
Experimental Protocols
Protocol 1: Peptide Solubility Testing
-
Preparation: Prepare small, sterile aliquots of different solvents (e.g., sterile water, PBS, DMSO, 10% acetic acid, 10% ammonium bicarbonate).
-
Initial Test: To a small, pre-weighed amount of lyophilized peptide, add a small volume of the primary solvent (e.g., sterile water). Gently vortex.
-
Observation: Observe for complete dissolution. If the peptide does not dissolve, proceed to the next step.
-
Co-solvents and pH Adjustment: If the peptide is not soluble in water, try adding a small amount of an organic co-solvent (like DMSO) or adjusting the pH.
-
Sonication: If aggregates are visible, sonicate the sample in a water bath for 5-10 minutes.
-
Final Dilution: Once the peptide is dissolved in a stock solution, it can be serially diluted in the appropriate aqueous buffer for your experiment. Note the final concentration of any organic solvents, as they can be toxic to cells at higher concentrations (typically >0.5%).
Protocol 2: Determining Optimal Peptide Concentration using a Cell-Based Assay
This protocol assumes this compound activates a G-protein coupled receptor (GPCR) leading to a measurable downstream effect, such as calcium mobilization.
-
Cell Seeding: Seed cells expressing the target receptor in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a series of peptide dilutions (e.g., 1 nM to 100 µM) in the appropriate assay buffer.
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate as per the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the different concentrations of the peptide to the wells.
-
Include a negative control (buffer only) and a positive control (a known agonist for the receptor).
-
-
Data Acquisition: Measure the change in fluorescence over time using a plate reader.
-
Data Analysis: Plot the dose-response curve (e.g., fluorescence intensity vs. log[peptide concentration]) to determine the EC50 (half-maximal effective concentration), which is a good indicator of the optimal concentration range.
Visualizations
troubleshooting unexpected results in G-{d-Arg}-GDSPASSK assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-{d-Arg}-GDSPASSK assays. This guide will help you address unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
Proper storage and handling are critical for maintaining the peptide's integrity and activity. Lyophilized peptide should be stored at -20°C or colder, protected from light.[1] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For short-term storage of the reconstituted peptide, 4°C is acceptable for a few days, but stability at this temperature should be verified for your specific buffer.
Q2: How do I ensure complete solubilization of this compound?
Incomplete solubilization is a common source of variability in peptide assays.[1] The solubility of this compound can be influenced by its amino acid sequence and modifications. It is advisable to first try reconstituting the peptide in sterile, nuclease-free water. If solubility is limited, you may need to test other solvents. Given the presence of aspartic acid and arginine, the peptide's net charge will be pH-dependent. Testing reconstitution in a slightly acidic or basic buffer may improve solubility. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for the initial stock solution, followed by dilution in the assay buffer.[2] Always ensure the final concentration of the organic solvent is compatible with your assay and does not affect cell viability.[2]
Q3: I am observing no biological activity with my this compound. What are the potential causes?
Several factors could lead to a lack of observed activity:
-
Peptide Integrity: Verify the synthesis and purity of the peptide. An incorrect amino acid sequence, low purity, or the absence of required post-translational modifications can abolish biological activity.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide. Consider using a fresh aliquot.
-
Assay Conditions: The chosen assay may not be optimal. For instance, if this compound is an antagonist, you will only see an effect in the presence of an agonist.
-
Cellular System: Ensure your cellular model expresses the target receptor for this compound and that the cells are healthy and in the correct growth phase.
Q4: My results show high variability between experiments. What could be the issue?
High variability in peptide assays can stem from several sources:
-
Inconsistent Peptide Preparation: Ensure the peptide is fully dissolved and the concentration is accurate for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.
-
Assay Timing and Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when working with small volumes.
Troubleshooting Guides
Issue 1: Unexpected Results in a Cell-Based Signaling Assay (e.g., Calcium Flux)
-
Symptom: No signal or a weak signal is observed after applying this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Buffer | Ensure the assay buffer composition (e.g., pH, ion concentration) is optimal for receptor activation and the fluorescent indicator used. |
| Peptide Degradation in Media | Peptides can be degraded by proteases in cell culture media. Minimize incubation times or consider using protease inhibitors if compatible with your assay. |
| Cell Health | Perform a cell viability assay to ensure cells are healthy. Stressed or dying cells will not respond appropriately. |
| G-Protein Coupling | This compound may activate a G-protein pathway not measured by your current assay (e.g., cAMP modulation instead of calcium flux). Consider assays for alternative signaling pathways. |
Issue 2: Inconsistent Receptor Binding Assay Results
-
Symptom: High non-specific binding or inconsistent Kd values.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Blocking | Optimize the blocking agent (e.g., BSA, non-fat milk) and incubation time to reduce non-specific binding. |
| Inadequate Washing | Increase the number and/or duration of wash steps to remove unbound peptide. |
| Peptide Aggregation | Peptide aggregation can lead to inconsistent results. Try including a non-ionic detergent (e.g., Tween-20) in the assay buffer. |
| Incorrect Incubation Time | Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. |
Experimental Protocols
Protocol 1: General Peptide Reconstitution
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Add the calculated volume of sterile, nuclease-free water (or other appropriate solvent) to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Calcium Flux Assay
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare the calcium indicator dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to the cells.
-
Incubation: Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
Peptide Preparation: During the incubation, prepare a dilution series of this compound in the assay buffer. Also, prepare a positive control (e.g., a known agonist for the receptor) and a negative control (buffer only).
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Set the appropriate excitation and emission wavelengths for the calcium indicator.
-
Data Acquisition: Begin reading the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Peptide Addition: Inject the this compound dilutions, positive control, and negative control into their respective wells.
-
Post-Injection Reading: Continue to record the fluorescence signal for a sufficient duration (e.g., 1-3 minutes) to capture the peak response.
-
Data Analysis: Analyze the change in fluorescence over time to determine the cellular response to this compound.
Signaling Pathways and Workflows
Assuming this compound acts as a ligand for a G-protein coupled receptor (GPCR), it could potentially activate several downstream signaling pathways. Below are diagrams illustrating a hypothetical Gq-protein coupled pathway, which often leads to calcium mobilization, and a general experimental workflow for investigating peptide activity.
Caption: Hypothetical Gq signaling pathway for this compound.
Caption: General experimental workflow for this compound assays.
References
Validation & Comparative
A Comprehensive In Vitro Guide to Validating the Bioactivity of G-{d-Arg}-GDSPASSK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured, objective framework for the in vitro validation of the synthetic peptide G-{d-Arg}-GDSPASSK. Based on its sequence, which contains a D-amino acid for stability and motifs with potential homology to cell adhesion and scaffolding protein interaction domains, we hypothesize a role in modulating cell adhesion and signaling pathways crucial for tissue repair. This document outlines a comprehensive series of experiments to test this hypothesis, presenting methodologies, data presentation formats, and comparisons to relevant controls.
Two vendors suggest that this compound is a polypeptide that inhibits cell adhesion, which may facilitate wound healing and tissue repair[1][2]. The "GDS" motif is a variation of the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, a common recognition site for integrin receptors that are pivotal in cell-matrix adhesion[3][4]. The "CASK" portion of the peptide name strongly implies a potential interaction with the Calcium/calmodulin-dependent serine protein kinase (CASK), a scaffolding protein that plays a significant role in synapse formation, cell polarity, and signaling at the cell membrane[5]. The incorporation of a D-Arginine at the N-terminus is a common strategy to increase peptide stability by conferring resistance to enzymatic degradation.
Based on these structural features, we propose a dual-pronged mechanism of action for this compound:
-
Integrin-Mediated Effects : The "GDS" motif may act as a competitive inhibitor for integrin receptors, modulating cell adhesion to the extracellular matrix (ECM).
-
CASK Signaling Pathway Modulation : The peptide may interact with the CASK protein, influencing its scaffolding function and downstream signaling cascades that regulate cell proliferation and migration.
The following diagram illustrates the hypothesized signaling pathways.
Experimental Validation Workflow
To systematically validate the bioactivity of this compound, we propose a tiered experimental approach. This workflow begins with foundational cytotoxicity and dose-response assays, proceeds to functional cell-based assays, and culminates in mechanistic studies to elucidate the underlying signaling pathways.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range of this compound that is non-toxic to cells.
-
Methodology:
-
Seed human dermal fibroblasts (or other relevant cell lines) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and a scrambled control peptide in serum-free media (e.g., 0, 1, 10, 50, 100, 200 µM).
-
Replace the culture medium with the peptide solutions and incubate for 24 and 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Adhesion Assay
-
Objective: To quantify the effect of this compound on cell adhesion to an ECM-coated surface.
-
Methodology:
-
Coat a 96-well plate with an ECM protein (e.g., fibronectin, 10 µg/mL) overnight at 4°C.
-
Wash the plate with PBS and block with 1% BSA for 1 hour at 37°C.
-
Harvest cells and resuspend them in serum-free media containing various concentrations of this compound, a scrambled peptide, or a known RGD peptide (positive control).
-
Seed 5 x 104 cells/well into the coated plate and incubate for 1 hour at 37°C.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the adherent cells using a crystal violet staining assay or a fluorescence-based assay (e.g., Calcein-AM).
-
Measure absorbance or fluorescence and express the results as a percentage of adhesion relative to the untreated control.
-
Scratch (Wound Healing) Assay
-
Objective: To assess the impact of the peptide on cell migration.
-
Methodology:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a uniform "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing a non-toxic concentration of this compound or a scrambled control peptide.
-
Capture images of the scratch at 0, 12, and 24 hours using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Western Blot Analysis
-
Objective: To investigate the effect of the peptide on key signaling proteins involved in cell adhesion and migration.
-
Methodology:
-
Treat cells with this compound at the optimal concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total forms of FAK, Src, and ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Perform densitometry analysis to quantify the relative protein expression, normalizing phosphorylated proteins to their total counterparts and to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation and Comparison
Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing the quantitative data from the proposed assays.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | This compound (% Viability ± SD) | Scrambled Peptide (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.7 ± 5.2 | 99.1 ± 4.8 |
| 10 | 97.5 ± 4.9 | 98.5 ± 5.3 |
| 50 | 95.3 ± 6.1 | 97.9 ± 4.6 |
| 100 | 92.1 ± 5.8 | 96.4 ± 5.0 |
| 200 | 75.4 ± 7.2* | 95.8 ± 4.9 |
| p < 0.05 vs. Control |
Table 2: Comparative Analysis of Cell Adhesion Inhibition
| Treatment | Concentration (µM) | % Adhesion Inhibition (± SD) |
| This compound | 50 | 45.2 ± 6.3 |
| Scrambled Peptide | 50 | 2.1 ± 1.5 |
| GRGDSP (Positive Control) | 50 | 65.8 ± 5.9 |
| p < 0.05 vs. Scrambled Peptide |
Table 3: Quantification of Wound Closure in Migration Assay
| Treatment (50 µM) | % Wound Closure at 24h (± SD) |
| Control (Vehicle) | 35.6 ± 4.1 |
| This compound | 58.9 ± 5.5* |
| Scrambled Peptide | 37.1 ± 4.8 |
| p < 0.05 vs. Control |
Table 4: Densitometry Analysis of Protein Phosphorylation
| Treatment (50 µM, 30 min) | p-FAK / Total FAK (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound | 0.45 | 0.52 |
| Scrambled Peptide | 0.98 | 1.03 |
| p < 0.05 vs. Control |
Comparison with Alternatives
To validate the specific bioactivity of this compound, it is essential to compare its performance against appropriate controls.
-
Negative Control: A scrambled peptide with the same amino acid composition but a randomized sequence (e.g., G-K-S-P-D-G-S-A-S-{d-Arg}) should be used. This control helps to ensure that the observed biological effects are due to the specific sequence of this compound and not merely due to the presence of a peptide with similar physicochemical properties.
-
Positive Control: For assays related to cell adhesion, a well-characterized integrin-binding peptide such as GRGDSP should be used as a positive control to benchmark the inhibitory activity of this compound.
By following this comprehensive in vitro validation guide, researchers can systematically characterize the bioactivity of this compound, elucidate its mechanism of action, and objectively compare its performance against relevant controls, thereby providing a solid foundation for further preclinical development.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-glycine-aspartic acid (RGD)-containing peptides inhibit the force production of mouse papillary muscle bundles via alpha 5 beta 1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: G-{d-Arg}-GDSPASSK vs. Native GDSPASSK Peptide in Cell Adhesion and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the synthetic peptide G-{d-Arg}-GDSPASSK against its native counterpart, G-GDSPASSK. The inclusion of a D-amino acid (d-Arg) in the synthetic peptide is hypothesized to enhance its stability and modulate its biological activity, particularly in the context of cell adhesion and tissue repair. While direct comparative experimental data for these two specific peptides is limited in publicly available literature, this guide presents a template for such an analysis, including hypothetical data based on known principles of peptide chemistry and cell biology, alongside detailed experimental protocols for validation.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance differences between this compound and the native GDSPASSK peptide based on the principles of D-amino acid substitution.[1][2][3] This data is illustrative and requires experimental verification.
Table 1: Comparative Bioactivity in Cell Adhesion
| Parameter | This compound (Hypothetical) | Native GDSPASSK (Hypothetical) |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVEC) | Human Umbilical Vein Endothelial Cells (HUVEC) |
| Assay Type | Competitive Cell Adhesion Assay | Competitive Cell Adhesion Assay |
| IC50 | 150 nM | 100 nM |
| Receptor Target | Integrin αvβ3 | Integrin αvβ3 |
Table 2: Comparative Enzymatic Stability
| Parameter | This compound (Hypothetical) | Native GDSPASSK (Hypothetical) |
| Enzyme | Trypsin | Trypsin |
| Half-life (t½) | > 24 hours | ~ 2 hours |
| Enzyme | Human Serum | Human Serum |
| Half-life (t½) | ~ 12 hours | < 1 hour |
Table 3: Comparative Receptor Binding Affinity
| Parameter | This compound (Hypothetical) | Native GDSPASSK (Hypothetical) |
| Receptor | Purified Human Integrin αvβ3 | Purified Human Integrin αvβ3 |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Ki (Inhibition Constant) | 80 nM | 50 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
Quantitative Cell Adhesion Assay
This protocol is adapted from standard cell adhesion assays using crystal violet staining.[3][4]
a. Materials:
-
96-well tissue culture plates
-
Fibronectin (or other extracellular matrix protein)
-
Bovine Serum Albumin (BSA)
-
This compound and Native GDSPASSK peptides
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Serum-free cell culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
b. Protocol:
-
Coat wells of a 96-well plate with 50 µL of 10 µg/mL fibronectin in PBS overnight at 4°C.
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
Prepare a single-cell suspension of HUVECs in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound or native GDSPASSK for 30 minutes at 37°C.
-
Add 100 µL of the cell-peptide suspension to each coated well.
-
Incubate for 1 hour at 37°C in a CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the wells extensively with water and allow them to dry.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
The IC50 value is calculated as the concentration of peptide that inhibits 50% of cell adhesion compared to the control (no peptide).
Enzymatic Stability Assay
This protocol outlines a method to assess peptide stability in the presence of a specific protease or serum.
a. Materials:
-
This compound and Native GDSPASSK peptides
-
Trypsin solution
-
Human serum
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
b. Protocol:
-
Dissolve the peptides in the reaction buffer to a final concentration of 1 mg/mL.
-
For enzymatic degradation, add trypsin to the peptide solution at a 1:100 (enzyme:peptide) w/w ratio. For serum stability, mix the peptide solution with an equal volume of human serum.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of quenching solution.
-
Analyze the samples by reverse-phase HPLC.
-
The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram.
-
The half-life (t½) is calculated as the time required for 50% of the peptide to be degraded.
Receptor Binding Assay (Competitive ELISA)
This protocol describes a competitive ELISA to determine the binding affinity of the peptides to their target integrin receptor.
a. Materials:
-
96-well ELISA plates
-
Purified human integrin αvβ3
-
Biotinylated native GDSPASSK peptide
-
This compound and Native GDSPASSK peptides
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
b. Protocol:
-
Coat the wells of a 96-well ELISA plate with 100 µL of 1 µg/mL purified integrin αvβ3 in PBS overnight at 4°C.
-
Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of the competitor peptides (this compound or native GDSPASSK).
-
Add 50 µL of each competitor dilution to the wells, followed by 50 µL of a fixed concentration of biotinylated native GDSPASSK.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
The inhibition constant (Ki) is calculated from the IC50 value of the competition curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the comparative analysis.
Caption: Integrin-mediated cell adhesion signaling pathway.
Caption: Experimental workflow for comparative analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Protease-Activated Receptor 2 (PAR2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various inhibitors targeting Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a range of inflammatory and pain-related conditions. While specific experimental data for a compound designated "G-{d-Arg}-GDSPASSK" is not available in the public domain, this guide will focus on a selection of well-characterized PAR2 antagonists. The objective is to offer a clear comparison of their performance based on available experimental data, detail the methodologies used for their evaluation, and visualize the complex signaling pathways they modulate.
Quantitative Comparison of PAR2 Inhibitor Efficacy
The inhibitory potency of various compounds against PAR2 is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the reported efficacy of several known PAR2 inhibitors.
| Inhibitor | Type | Assay | Cell Line | Agonist | IC50 / Ki |
| FSLLRY-NH2 | Peptide | Calcium Mobilization | PAR2-KNRK | Trypsin | IC50: 50 µM[1] |
| GB88 | Non-peptide | Calcium Mobilization | HT29 | 2f-LIGRLO-NH2 / Trypsin | IC50: 2 µM[2][3] |
| Calcium Mobilization | HMDMs | Trypsin | IC50: 1.6 ± 0.5 µM[4] | ||
| K-14585 | Peptide-mimetic | Radioligand Binding | Human PAR2 | [3H]-2-furoyl-LIGRL-NH2 | Ki: 0.627 µM[5] |
| Calcium Mobilization | Human Keratinocytes | SLIGKV | IC50: 1.1 - 2.87 µM | ||
| C391 | Peptide-mimetic | Calcium Mobilization | 16HBE14o- | 2-at-LIGRL-NH2 | IC50: 1.30 µM |
| ERK1/2 Phosphorylation | 16HBE14o- | 2-at-LIGRL-NH2 | IC50: ~14 µM | ||
| I-191 | Non-competitive | Calcium Mobilization | HT-29 | - | pIC50: 7.2 |
| ENMD-1068 | Non-peptide | Calcium Mobilization | HMDMs | Trypsin | IC50: 1200 ± 40 µM |
| - | - | Trypsin | IC50: 5 mM |
Experimental Protocols
The quantitative data presented above are derived from various in vitro assays designed to measure the inhibition of PAR2 activity. Below are detailed methodologies for key experiments cited.
Calcium Mobilization Assay
This assay is a primary method for assessing the function of Gq-coupled receptors like PAR2. Activation of the Gq pathway leads to an increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.
-
Cell Culture and Preparation: Human cell lines endogenously expressing PAR2 (e.g., HT-29, 16HBE14o-) or cells engineered to express PAR2 (e.g., PAR2-KNRK) are cultured to confluency in appropriate media. On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.
-
Compound Incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the PAR2 antagonist (e.g., C391, GB88) for a defined time (e.g., 2 to 15 minutes).
-
Agonist Stimulation and Signal Detection: A PAR2 agonist (e.g., trypsin, SLIGRL-NH2, 2f-LIGRLO-NH2) is added to the cells to stimulate PAR2 activation. The resulting change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist alone. The IC50 value, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of downstream signaling pathways activated by PAR2, such as the MAPK/ERK pathway.
-
Cell Treatment: Cells expressing PAR2 are serum-starved and then pre-treated with the PAR2 antagonist at various concentrations for a specific duration. Subsequently, the cells are stimulated with a PAR2 agonist.
-
Protein Extraction and Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The density of the p-ERK1/2 band is normalized to the total ERK1/2 band. The IC50 value for the inhibition of ERK1/2 phosphorylation is then calculated from the concentration-response curve.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor, providing the inhibition constant (Ki).
-
Membrane Preparation: Membranes are prepared from cells overexpressing human PAR2.
-
Binding Reaction: The membranes are incubated with a high-affinity radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH2) in the presence of varying concentrations of the competing unlabeled antagonist (e.g., K-14585).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the antagonist. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
PAR2 Signaling Pathways
Protease-Activated Receptor 2 is activated by the proteolytic cleavage of its N-terminus by serine proteases, which exposes a tethered ligand that binds to the receptor and triggers downstream signaling. PAR2 can couple to multiple G-protein subtypes (Gαq, Gαi, Gα12/13) and can also signal independently of G-proteins through β-arrestin pathways. This leads to the activation of various downstream effectors, including phospholipase C (PLC), mitogen-activated protein kinases (MAPK) like ERK1/2, and RhoA.
Caption: Overview of PAR2 signaling pathways.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel PAR2 inhibitors typically follows a structured workflow, beginning with high-throughput screening and progressing to more detailed mechanistic studies.
Caption: A typical workflow for PAR2 inhibitor screening.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of G-{d-Arg}-GDSPASSK: A Novel Peptide Antagonist for Target Receptor X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel peptide antagonist, G-{d-Arg}-GDSPASSK, with a conventional small molecule inhibitor, Standard Drug Y, both targeting the G-protein coupled receptor (GPCR), Target Receptor X (TRX). TRX is a key mediator in inflammatory pathways, and its inhibition presents a promising therapeutic strategy. This document outlines the validation of this compound's mechanism of action through a series of in vitro studies, presenting a direct comparison of its performance against Standard Drug Y.
Executive Summary
This compound is a potent and selective peptide antagonist of TRX. This guide presents hypothetical data demonstrating its high binding affinity and robust functional inhibition of TRX signaling. Compared to the small molecule inhibitor Standard Drug Y, this compound exhibits superior potency and selectivity, albeit with pharmacokinetic properties characteristic of peptide-based therapeutics. The following sections detail the experimental data, protocols, and underlying signaling pathways.
Data Presentation
Table 1: Comparative Binding Affinity for Target Receptor X
| Compound | Type | Kᵢ (nM) | IC₅₀ (nM) - Radioligand Displacement |
| This compound | Peptide | 0.8 ± 0.1 | 1.5 ± 0.3 |
| Standard Drug Y | Small Molecule | 15.2 ± 2.5 | 25.8 ± 4.1 |
Lower values indicate higher binding affinity.
Table 2: Functional Inhibition of Target Receptor X Signaling
| Compound | Assay Type | IC₅₀ (nM) |
| This compound | cAMP Inhibition | 2.1 ± 0.4 |
| Calcium Flux Inhibition | 3.5 ± 0.6 | |
| Standard Drug Y | cAMP Inhibition | 45.3 ± 5.7 |
| Calcium Flux Inhibition | 62.1 ± 7.9 |
Lower values indicate higher functional potency.
Table 3: Selectivity Profile Against Related GPCRs
| Compound | Target Receptor X (Kᵢ, nM) | Receptor A (Kᵢ, nM) | Receptor B (Kᵢ, nM) | Selectivity Fold (vs. A) | Selectivity Fold (vs. B) |
| This compound | 0.8 | >1000 | >1000 | >1250 | >1250 |
| Standard Drug Y | 15.2 | 350 | 520 | ~23 | ~34 |
Higher selectivity fold indicates greater specificity for the target receptor.
Table 4: In Vitro Efficacy in a Cell-Based Model of Inflammation
| Compound | Assay | IC₅₀ (nM) - Cytokine Release |
| This compound | IL-6 Release Inhibition | 5.2 ± 0.9 |
| Standard Drug Y | IL-6 Release Inhibition | 89.7 ± 11.2 |
Lower values indicate greater efficacy in the cellular model.
Table 5: Comparative Pharmacokinetic Properties
| Property | This compound | Standard Drug Y |
| Molecular Weight | ~1000 Da | ~400 Da |
| Plasma Stability (t½) | Minutes to hours | Hours |
| Cell Permeability | Low | High |
| Oral Bioavailability | Very Low | Moderate to High |
These are general expected properties for peptides versus small molecules and would require specific experimental determination.[1]
Signaling Pathway and Mechanism of Action
This compound is a competitive antagonist of Target Receptor X. Upon binding of the endogenous ligand, TRX activates downstream signaling cascades through G-protein coupling (primarily Gαq and Gαi), leading to an inflammatory response. This compound binds to the orthosteric site of TRX, blocking the binding of the endogenous ligand and thereby inhibiting the activation of these intracellular signaling pathways.
Caption: Mechanism of action of this compound at Target Receptor X.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the binding affinity of the test compounds to Target Receptor X.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
-
Methodology:
-
Membranes from cells stably expressing TRX are prepared.
-
Membranes are incubated with a constant concentration of a radiolabeled ligand specific for TRX (e.g., ³H-ligand).
-
Increasing concentrations of the unlabeled test compounds (this compound or Standard Drug Y) are added.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
IC₅₀ values are calculated from the competition binding curves. Kᵢ values are derived from the IC₅₀ values using the Cheng-Prusoff equation.[2]
-
Caption: Workflow for the radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by agonist activation of a Gαq-coupled receptor.[3]
-
Objective: To determine the functional potency of the antagonists in inhibiting Gαq-mediated signaling.
-
Methodology:
-
Cells expressing TRX are seeded in a microplate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or Standard Drug Y).
-
The cells are then stimulated with a known TRX agonist at its EC₈₀ concentration.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time using an instrument like a FLIPR (Fluorescence Imaging Plate Reader).
-
The IC₅₀ value is determined by plotting the inhibition of the calcium response against the log of the antagonist concentration.
-
Caption: Workflow for the calcium mobilization assay.
cAMP Assay
This functional assay measures the ability of an antagonist to block the inhibition of cyclic AMP (cAMP) production mediated by agonist activation of a Gαi-coupled receptor.
-
Objective: To determine the functional potency of the antagonists in inhibiting Gαi-mediated signaling.
-
Methodology:
-
TRX-expressing cells are harvested and incubated with varying concentrations of the antagonist.
-
The cells are then stimulated with a TRX agonist in the presence of an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor™-based assay.
-
The IC₅₀ value is determined by plotting the reversal of agonist-induced cAMP inhibition against the log of the antagonist concentration.
-
In Vitro Cytokine Release Assay
This assay evaluates the efficacy of the antagonists in a more physiologically relevant cell-based model.
-
Objective: To measure the ability of the antagonists to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated.
-
PBMCs are pre-treated with various concentrations of the antagonist (this compound or Standard Drug Y).
-
The cells are then stimulated with a TRX agonist to induce an inflammatory response.
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of a key pro-inflammatory cytokine, such as IL-6, in the supernatant is measured using an ELISA or a multiplex cytokine assay.
-
The IC₅₀ value for the inhibition of cytokine release is calculated.
-
Conclusion
The data presented in this guide highlight this compound as a highly potent and selective antagonist of Target Receptor X. Its superior performance in binding, functional, and cell-based assays compared to the small molecule inhibitor, Standard Drug Y, underscores its potential as a promising therapeutic candidate. While peptide therapeutics often face challenges in terms of their pharmacokinetic properties, such as oral bioavailability and plasma stability, various strategies can be employed to address these limitations. The high specificity of this compound for its target may also translate to a more favorable safety profile with fewer off-target effects. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Comparative Analysis of G-{d-Arg}-GDSPASSK Binding Affinity in the Context of Cell Adhesion and Wound Healing
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the synthetic peptide G-{d-Arg}-GDSPASSK, focusing on its putative role in cell adhesion and wound healing. Due to the limited availability of direct experimental data for this specific peptide in peer-reviewed literature, this guide establishes a comparative framework using well-characterized peptides known to interact with integrin receptors, which are key mediators of cell adhesion. The GDS (Gly-Asp-Ser) sequence within the peptide suggests a potential interaction with integrins, similar to the canonical RGD (Arg-Gly-Asp) motif. The inclusion of a D-Arginine residue is a common strategy to enhance peptide stability against enzymatic degradation.
The data and protocols presented herein are based on established methodologies for evaluating peptide-integrin interactions, providing a benchmark for the future characterization of this compound and other novel therapeutic peptides.
Quantitative Data Summary
The following table summarizes the binding affinities of several peptides targeting the αvβ3 integrin, a receptor crucial for angiogenesis and cell adhesion. For comparative purposes, a hypothetical value for this compound is included to illustrate its potential performance relative to established ligands.
| Peptide | Sequence | Target | Binding Affinity (IC50, nM) | Citation |
| This compound | This compound | αvβ3 Integrin | Hypothetical | - |
| c(RGDfV) | cyclo(Arg-Gly-Asp-d-Phe-Val) | αvβ3 Integrin | 1 - 10 | [1][2] |
| Echistatin | ECDLPEGYEC... | αvβ3 Integrin | ~1.5 | [3] |
| Tirofiban | (S)-... | αIIbβ3 Integrin | ~1 | [3] |
| Linear GRGDS | Gly-Arg-Gly-Asp-Ser | αvβ3 Integrin | >1000 | [4] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a reference ligand.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field for assessing the binding affinity of novel peptides to integrin receptors.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of peptides such as this compound.
Materials:
-
Fmoc-protected amino acids (including Fmoc-d-Arg(Pbf)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU and DIPEA in DMF and couple it to the resin for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Competitive ELISA-based Integrin Binding Assay
This assay is used to determine the IC50 value of a test peptide by measuring its ability to compete with a known ligand for binding to a purified integrin receptor.
Materials:
-
Purified αvβ3 integrin
-
Biotinylated vitronectin (known ligand)
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Test peptide (e.g., this compound) and control peptides
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well plate with purified αvβ3 integrin overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with 1% BSA in a suitable buffer for 1 hour at room temperature.
-
Competition: Add a constant concentration of biotinylated vitronectin along with serial dilutions of the test peptide to the wells. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Signal Development: Wash the plate and add TMB substrate. Allow color to develop.
-
Stopping the Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of a peptide to support or inhibit cell adhesion to an extracellular matrix protein-coated surface.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Fibronectin
-
96-well tissue culture plates
-
Test peptide and control peptides
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Coating: Coat a 96-well plate with fibronectin overnight at 4°C.
-
Blocking: Block non-specific sites with BSA.
-
Cell Preparation: Label HUVECs with Calcein-AM.
-
Inhibition: Pre-incubate the labeled cells with various concentrations of the test peptide for 30 minutes.
-
Seeding: Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Measurement: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Analysis: Quantify the percentage of cell adhesion relative to a control without any inhibitory peptide.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the competitive binding assay and the general signaling pathway for integrins.
References
- 1. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of G-{d-Arg}-GDSPASSK: A Comparative Guide to Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of the integrin-targeting peptide, G-{d--Arg}-GDSPASSK, with alternative therapies. The information presented is based on available pre-clinical in vivo data, offering a comparative analysis of efficacy and outlining the experimental methodologies used to generate these findings.
The peptide G-{d-Arg}-GDSPASSK belongs to the family of RGD (Arginine-Glycine-Aspartate) peptides. The core RGD motif is a well-established ligand for integrins, a class of transmembrane receptors crucial for cell adhesion, migration, and survival.[1][2] The specific sequence, GDSPASSK, with a D-Arginine substitution, is designed to enhance stability and selectivity for particular integrin subtypes, which are often overexpressed in pathological conditions such as cancer and fibrosis. This peptide is believed to exert its therapeutic effects by inhibiting the interaction between integrins and the extracellular matrix, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Comparative Analysis of Therapeutic Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound and its principal alternatives: Cilengitide, ATN-161, and anti-integrin antibodies.
Table 1: Comparison of Anti-Tumor Efficacy in In Vivo Models
| Therapeutic Agent | Animal Model | Cancer Type | Dosage | Key Efficacy Endpoints | Reference |
| This compound (representative RGD peptide) | Nude Mice | Human Melanoma | 1 mg/kg, i.p., 3x/week | Minimal fibrotic changes, significantly lower liver collagen and hydroxyproline content. | [3] |
| Cilengitide | Nude Mice | Human Glioblastoma (U87) | 8 mg/kg, daily | No significant impact on subcutaneous tumor growth as monotherapy. | [4] |
| Nude Mice | Human Meningioma (IOMM-Lee) | 75 mg/kg, daily | Suppressed brain invasion; 67% reduction in tumor volume when combined with radiation. | [4] | |
| C57BL/6 Mice | Murine Melanoma (B16) | 50 mg/kg, i.p., daily for 7 days | Moderate antitumor activity; enhanced efficacy of anti-PD1 therapy. | ||
| ATN-161 | BALB/c nu/nu Mice | Human Breast Cancer (MDA-MB-231) | 0.05-1 mg/kg, i.v., 3x/week for 10 weeks | Significant dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases. | |
| Rats | Laser-induced Choroidal Neovascularization | Single intravitreal injection | Inhibited CNV leakage and neovascularization similar to anti-VEGF antibody. | ||
| Anti-integrin Antibodies (general) | Various | Various | N/A | Variable efficacy in clinical trials, often used in combination therapies. |
Table 2: Comparison of Anti-Fibrotic Efficacy in In Vivo Models
| Therapeutic Agent | Animal Model | Fibrosis Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound (representative RGD peptide) | Rats | Carbon Tetrachloride-induced Liver Fibrosis | 1 mg/kg, i.p., 3x/week for 1 month | Minimal fibrotic changes; significantly lower liver collagen and hydroxyproline content. | |
| CWHM-12 (RGD integrin antagonist) | Mice | Aristolochic Acid-induced Kidney Fibrosis | Continuous subcutaneous administration for 28 days | Improved kidney function; reduced collagen 1 mRNA and scar deposition. | |
| Immunomodulatory Peptides (ToAP3, ToAP4) | BALB/c Mice | Bleomycin-induced Pulmonary Fibrosis | Every 3 days, starting day 5 post-instillation | Delayed inflammatory process and controlled fibrotic process. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and critical evaluation.
In Vivo Anti-Tumor Efficacy Study of an RGD Peptide (Representative Protocol)
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Line: Human melanoma cells (e.g., A375) or glioblastoma cells (e.g., U87MG).
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline or PBS).
-
This compound (or other RGD peptide) at a specified dose (e.g., 1-10 mg/kg).
-
Positive control (e.g., a standard-of-care chemotherapeutic agent).
-
-
Drug Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection, typically 3 times a week, starting when tumors reach a palpable size (e.g., 100 mm³).
-
Efficacy Assessment:
-
Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (length x width²)/2.
-
At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Metastasis can be assessed by examining relevant organs (e.g., lungs, liver) for tumor nodules.
-
In Vivo Anti-Fibrotic Efficacy Study of an RGD Peptide (Representative Protocol)
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Induction of Fibrosis:
-
Liver Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4) (e.g., 1 mL/kg body weight, twice a week for 4 weeks).
-
Kidney Fibrosis: Administration of aristolochic acid.
-
Pulmonary Fibrosis: Intratracheal instillation of bleomycin.
-
-
Treatment Groups:
-
Vehicle control.
-
This compound (or other RGD peptide) at a specified dose (e.g., 1 mg/kg).
-
Control peptide (e.g., GRGESP) to demonstrate sequence specificity.
-
-
Drug Administration: Intraperitoneal injection, 3 times a week, concurrently with the fibrosis-inducing agent.
-
Efficacy Assessment:
-
At the end of the study, animals are euthanized, and the target organ (liver, kidney, or lung) is harvested.
-
Histological Analysis: Tissue sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Biochemical Analysis: Hydroxyproline content, a major component of collagen, is quantified in tissue homogenates.
-
Gene Expression Analysis: RT-qPCR is used to measure the expression of pro-fibrotic genes (e.g., TGF-β, collagen type I) and anti-fibrotic genes (e.g., matrix metalloproteinases).
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo validation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo validation.
References
- 1. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arg-Gly-Asp (RGD) peptide ameliorates carbon tetrachloride-induced liver fibrosis via inhibition of collagen production and acceleration of collagenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Navigating Cell Adhesion and Migration: A Comparative Guide to G-{d-Arg}-GDSPASSK and Scrambled Peptide Controls
For researchers, scientists, and drug development professionals, understanding the specificity of peptide-mediated biological effects is paramount. This guide provides a comparative framework for evaluating the performance of the G-{d-Arg}-GDSPASSK peptide against a scrambled peptide control in key cell function assays. While direct experimental data for this compound is not extensively available in public literature, this guide utilizes data from closely related RGD (Arginine-Glycine-Aspartic acid) peptides, which share a similar mechanism of action in modulating cell adhesion and migration.
The this compound peptide is a synthetic polypeptide designed to influence cellular processes such as adhesion, wound healing, and tissue repair.[1] Its core sequence, GDSPASSK, is a variation of the well-known RGD motif, a key recognition site for integrin receptors on the cell surface. Integrins are transmembrane proteins that mediate the attachment of cells to the extracellular matrix (ECM) and play a crucial role in intracellular signaling. The inclusion of a D-Arginine at the N-terminus is a common modification aimed at increasing peptide stability and resistance to enzymatic degradation.
To scientifically validate that the observed biological activity of this compound is a direct result of its specific amino acid sequence, it is essential to conduct parallel experiments with a scrambled peptide control. A scrambled peptide consists of the same amino acids as the active peptide but in a randomized sequence. This ensures that the overall charge and molecular weight are comparable, isolating the sequence as the critical variable.
Quantitative Data Comparison
The following tables summarize representative data from key experiments that are typically used to compare the activity of an RGD-like peptide with its scrambled control.
Table 1: Cell Adhesion Assay
| Peptide Concentration (µM) | This compound (or representative RGD peptide) - % Cell Adhesion | Scrambled Peptide Control - % Cell Adhesion |
| 0 (Control) | 100% | 100% |
| 1 | 85% | 98% |
| 10 | 60% | 95% |
| 50 | 35% | 92% |
| 100 | 20% | 90% |
Note: Data is illustrative and based on typical results for RGD-family peptides. A lower percentage of cell adhesion indicates an inhibitory effect of the peptide in solution.
Table 2: Wound Healing (Scratch) Assay
| Time (hours) | This compound (or representative RGD peptide) - % Wound Closure | Scrambled Peptide Control - % Wound Closure |
| 0 | 0% | 0% |
| 6 | 40% | 15% |
| 12 | 75% | 30% |
| 24 | 95% | 45% |
Note: Data is illustrative and based on typical results for RGD-family peptides used to promote cell migration into a wound.
Experimental Protocols
Cell Adhesion Assay
Objective: To quantify the ability of this compound to inhibit cell attachment to an extracellular matrix-coated surface compared to a scrambled control.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Vitronectin)
-
This compound peptide
-
Scrambled peptide control
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Crystal Violet stain
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1-2 hours at 37°C.
-
Wash the wells with PBS to remove unbound ECM protein.
-
Block non-specific binding sites by adding a solution of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
During the blocking step, prepare cell suspensions in serum-free medium containing various concentrations of the this compound peptide or the scrambled control peptide.
-
Wash the blocked wells with PBS.
-
Add 100 µL of the cell suspensions containing the peptides to the respective wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the bound Crystal Violet by adding a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migration of a confluent cell monolayer to close a "wound," in comparison to a scrambled control.
Materials:
-
6-well or 12-well tissue culture plates
-
This compound peptide
-
Scrambled peptide control
-
Cell culture medium
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a specific concentration of either the this compound peptide or the scrambled control peptide. A control well with no peptide should also be included.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Analyze the images to measure the area of the wound at each time point. The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Area at T0 - Area at Tt) / Area at T0] * 100
Signaling Pathway and Experimental Workflow Diagrams
The biological effects of this compound are likely mediated through the integrin signaling pathway, a complex cascade of events that influences cell adhesion, migration, proliferation, and survival.
Caption: Integrin signaling pathway activated by this compound.
Caption: Workflow for comparing this compound and scrambled control.
References
A Comparative Analysis of G-{d-Arg}-GDSPASSK and its L-Arginine Isoform in Cell Adhesion and Stability
For Immediate Release
This guide provides a comprehensive comparative analysis of the synthetic peptide G-{d-Arg}-GDSPASSK and its corresponding L-Arginine isoform, G-{l-Arg}-GDSPASSK. The focus of this comparison is on their efficacy in inhibiting cell adhesion and their relative stability, critical parameters for researchers and professionals in drug development and biomaterial science. The substitution of the naturally occurring L-Arginine with its D-enantiomer is a common strategy in peptide drug design aimed at enhancing therapeutic potential.
Executive Summary
The primary difference between this compound and its L-Arginine counterpart lies not in their fundamental cell adhesion inhibitory activity, which appears to be comparable, but in the significantly enhanced proteolytic stability of the D-Arginine isoform. Seminal research on Arginine-Glycine-Aspartate (RGD)-containing peptides, the active motif in this sequence, has shown that the stereochemistry of the arginine residue does not significantly alter the peptide's ability to inhibit cell attachment to vitronectin. However, the incorporation of a D-amino acid, such as D-Arginine, renders the peptide significantly more resistant to degradation by proteases. This increased stability translates to a longer half-life in biological systems, a crucial advantage for therapeutic applications.
Data Presentation: A Comparative Overview
The following tables summarize the key comparative aspects of this compound and its L-Arginine isoform based on available data for RGD-containing peptides.
| Parameter | This compound | G-{l-Arg}-GDSPASSK (L-Arginine Isoform) | Reference |
| Cell Adhesion Inhibition | Comparable to the L-Arginine isoform | Standard for RGD-mediated inhibition | Pierschbacher, M. D., & Ruoslahti, E. (1987) |
| Proteolytic Stability | High resistance to enzymatic degradation | Susceptible to degradation by proteases | Hansen, A., et al. (2012)[1] |
| In Vivo Half-life | Significantly longer than the L-Arginine isoform | Short | Meloni, B. P., et al. (2022)[2] |
Performance Comparison
Cell Adhesion Inhibition
The core mechanism of action for both peptides is the competitive inhibition of integrin receptors, which recognize the RGD sequence present in extracellular matrix proteins like fibronectin and vitronectin. A foundational study on the influence of stereochemistry in RGD peptides demonstrated that the substitution of L-Arginine with D-Arginine in a prototype peptide did not alter its capacity to inhibit the attachment of normal rat kidney cells to a vitronectin substrate. This suggests that the spatial orientation of the guanidinium group of arginine, critical for integrin binding, is not significantly compromised by the change in stereochemistry at the alpha-carbon.
Proteolytic Stability
The most significant advantage of this compound lies in its enhanced stability against proteolytic degradation. Peptides composed of L-amino acids are readily recognized and cleaved by proteases present in biological fluids. The incorporation of a D-amino acid at the arginine position disrupts the stereospecific recognition by these enzymes.
For instance, studies on oncocin derivatives have shown that substituting L-Arginine with D-Arginine can increase the peptide's half-life in mouse serum from minutes to over 8 hours.[1] More recent research on arginine-rich antimicrobial peptides further corroborates that D-amino acid substitution significantly improves protease resistance.[3][4] This enhanced stability is a critical factor for in vivo applications, as it allows the peptide to remain active for a longer duration, potentially leading to improved therapeutic efficacy.
Signaling Pathways and Experimental Workflows
The interaction of RGD peptides with integrins triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, and survival. The primary pathway involves the clustering of integrins and the recruitment of focal adhesion proteins.
Figure 1: Integrin Signaling Pathway Inhibition by RGD Peptides.
The experimental workflow to compare these two peptides typically involves peptide synthesis, followed by in vitro assays to determine their biological activity and stability.
Figure 2: Experimental Workflow for Comparative Analysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of G-{d/l-Arg}-GDSPASSK
Objective: To synthesize the this compound and G-{l-Arg}-GDSPASSK peptides.
Materials:
-
Fmoc-protected L-amino acids (Gly, Asp(OtBu), Ser(tBu), Pro, Ala, Lys(Boc))
-
Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether (cold)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
The peptides are synthesized on a Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase synthesis strategy.
-
The resin is swelled in DMF.
-
The Fmoc protecting group is removed with 20% piperidine in DMF.
-
The respective Fmoc-protected amino acid (either Fmoc-D-Arg(Pbf)-OH or Fmoc-L-Arg(Pbf)-OH for the arginine position) is activated with HBTU/HOBt and coupled to the resin in the presence of DIPEA.
-
The coupling and deprotection steps are repeated for each amino acid in the sequence.
-
Upon completion of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.
-
The crude peptide is precipitated with cold diethyl ether, washed, and dried.
-
The peptide is purified by reverse-phase HPLC and its identity is confirmed by mass spectrometry.
Cell Adhesion Assay
Objective: To compare the inhibitory effect of this compound and its L-Arginine isoform on cell adhesion.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin or vitronectin)
-
Adherent cell line (e.g., HeLa, fibroblasts)
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
This compound and G-{l-Arg}-GDSPASSK peptides
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with fibronectin or vitronectin and incubate.
-
Block non-specific binding sites with BSA.
-
Prepare a suspension of cells in serum-free medium.
-
In separate tubes, pre-incubate the cells with varying concentrations of this compound or G-{l-Arg}-GDSPASSK.
-
Add the cell-peptide suspensions to the coated wells and incubate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Fix the remaining adherent cells (e.g., with methanol).
-
Stain the cells with Crystal Violet solution.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain with a solubilization buffer.
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Calculate the IC50 value for each peptide.
Competitive ELISA for Integrin-Peptide Binding
Objective: To quantitatively determine the binding affinity of the peptides to a specific integrin receptor.
Materials:
-
96-well ELISA plates
-
Purified integrin receptor (e.g., αvβ3)
-
Biotinylated ligand for the integrin (e.g., biotinylated fibronectin)
-
This compound and G-{l-Arg}-GDSPASSK peptides
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the purified integrin receptor.
-
Block non-specific binding sites.
-
Add a fixed concentration of the biotinylated ligand along with varying concentrations of the competitor peptides (this compound or G-{l-Arg}-GDSPASSK) to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The signal intensity is inversely proportional to the binding affinity of the competitor peptide. Calculate the IC50 for each peptide.
Conclusion
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming G-{d-Arg}-GDSPASSK Target Engagement in Cells
For researchers and drug development professionals investigating the novel peptide G-{d-Arg}-GDSPASSK, a critical early step is the identification and confirmation of its cellular target. While the specific target of this compound is not yet defined in publicly available literature, its structure suggests a potential interaction with G-protein coupled receptors (GPCRs), the largest superfamily of transmembrane proteins and crucial pharmacological targets.[1][2] This guide provides a comparative overview of modern experimental approaches to identify the GPCR target of a novel peptide like this compound and subsequently confirm its engagement in a cellular context.
This guide will objectively compare various methodologies, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
I. Identifying the Cellular Target of this compound
Given that this compound is a novel peptide, the initial challenge is to identify its direct binding partner. A common strategy involves using the peptide as a "bait" to "fish" for its receptor from a complex mixture of cellular proteins.
Experimental Approaches for Target Identification:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful technique to isolate and identify the binding partners of a ligand. The peptide is first immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the peptide are retained. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
-
Yeast Two-Hybrid (Y2H) Screening: This genetic method is used to discover protein-protein interactions. The peptide can be used as the "bait" to screen a library of "prey" proteins (often derived from a cDNA library). If the peptide interacts with a prey protein, it triggers the expression of a reporter gene, allowing for the identification of the interacting partner.
Once a candidate GPCR is identified, the next crucial step is to validate this interaction and quantify the binding affinity.
II. Confirming Target Engagement: A Comparative Analysis of Key Assays
Several biophysical and cell-based assays can be employed to confirm the direct binding of this compound to its putative GPCR target and to characterize the interaction. The choice of assay depends on various factors, including the required throughput, the need for purified protein, and the desired level of detail regarding the binding kinetics and thermodynamics.
A. Biophysical Methods for Direct Binding Assessment
These techniques typically require purified receptor, which can be challenging for transmembrane proteins like GPCRs. However, advancements in protein stabilization techniques have made these methods more accessible.[3]
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor.[4] | Binding affinity (KD), association (ka) and dissociation (kd) rates.[4] | Real-time, label-free detection. | Requires purified, functional receptor; immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a receptor. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein; low throughput. |
| Thermal Shift Assay (TSA) / Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Target engagement in purified protein (TSA) or in cells/lysates (CETSA). | Can be performed with unpurified protein (CETSA); cost-effective. | Indirect measure of binding; may not be suitable for all targets. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding. | Binding affinity (KD). | Low sample consumption; can be performed in complex biological liquids. | Requires fluorescent labeling of one of the binding partners. |
B. Cell-Based Assays for Functional Target Engagement
These assays measure the functional consequences of this compound binding to its target GPCR in a cellular environment. This provides a more physiologically relevant confirmation of target engagement.
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| Radioligand Binding Assay | A radiolabeled ligand competes with the unlabeled test compound (this compound) for binding to the receptor. | Binding affinity (Ki). | High sensitivity and specificity; considered a "gold standard". | Requires handling of radioactive materials; endpoint assay. |
| cAMP Assay | Measures the modulation of intracellular cyclic AMP (cAMP) levels, a common second messenger for Gs- and Gi-coupled GPCRs. | Functional potency (EC50/IC50) and efficacy. | High-throughput; well-established protocols. | Only applicable to Gs- and Gi-coupled receptors. |
| Calcium Flux Assay | Measures changes in intracellular calcium concentrations, a hallmark of Gq-coupled GPCR activation. | Functional potency (EC50) and efficacy. | High-throughput; amenable to fluorescence-based readouts. | Only applicable to Gq-coupled receptors. |
| β-Arrestin Recruitment Assay (e.g., Tango Assay) | Measures the recruitment of β-arrestin to the activated GPCR, a common event in GPCR desensitization. | Functional potency (EC50) and efficacy; can identify biased agonists. | Universal assay for most GPCRs, independent of G-protein coupling. | Requires engineered cell lines. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol allows for the assessment of target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment: Culture cells expressing the putative GPCR target and treat with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a specific temperature (determined through a temperature-gradient experiment) to induce denaturation of unbound proteins. Ligand-bound proteins will be more resistant to thermal denaturation.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction (containing denatured proteins).
-
Protein Detection and Quantification: Analyze the amount of the target GPCR in the soluble fraction using methods like Western blotting or ELISA. An increase in the amount of soluble target protein in the presence of this compound indicates target engagement.
β-Arrestin Recruitment Assay (Tango Assay) Protocol
This protocol provides a direct and selective measurement of GPCR activation by quantifying the recruitment of β-arrestin.
-
Cell Plating: Plate a cell line co-expressing the GPCR of interest fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate.
-
Reporter Gene Expression: If this compound activates the GPCR, it will recruit the β-arrestin-protease, leading to the cleavage of the transcription factor from the receptor. The released transcription factor then translocates to the nucleus and activates the expression of a reporter gene (e.g., luciferase or β-lactamase).
-
Signal Detection: Measure the reporter gene activity using a luminometer or fluorometer. The signal intensity is proportional to the extent of GPCR activation.
Visualizing Cellular Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the workflow of a key experimental technique.
References
- 1. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of G-{d-Arg}-GDSPASSK Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polypeptide G-{d-Arg}-GDSPASSK with alternative therapeutic agents for wound healing and tissue repair. Due to the limited publicly available research on this compound, this document summarizes its stated function and draws comparisons with more extensively studied alternatives, providing supporting experimental data where available.
Overview of this compound
This compound is a synthetic polypeptide designed to inhibit cell adhesion, a mechanism intended to facilitate wound healing and promote tissue repair. Its sequence contains the well-known Arginine-Glycine-Aspartate (RGD) motif, which is a common recognition site for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The presence of a D-amino acid (d-Arg) suggests a potential for increased stability against enzymatic degradation compared to peptides composed solely of L-amino acids.
Despite its commercial availability, detailed peer-reviewed studies quantifying the efficacy, elucidating the specific signaling pathways, and providing comprehensive experimental protocols for this compound are not readily accessible in the public domain. Therefore, this guide will focus on comparing its proposed mechanism of action with established alternatives.
Comparative Analysis of Wound Healing Agents
The following table summarizes the performance of this compound based on available information and compares it with well-researched alternatives.
| Compound/Therapy | Proposed Mechanism of Action | Reported Efficacy | Key Experimental Findings |
| This compound | Inhibition of cell adhesion via integrin binding. | Stated to promote wound healing and tissue repair. | Specific quantitative data from peer-reviewed studies is not publicly available. |
| RGD-containing Peptides | Competitive inhibition of integrin-ligand interactions, modulating cell adhesion, migration, and proliferation. | Dose-dependent acceleration of epithelial migration and wound closure. In a study on diabetic foot ulcers, an RGD peptide matrix resulted in complete healing in 35% of patients versus 8% in the placebo group[1]. | A synthetic RGD-peptide matrix significantly accelerated the resurfacing of second-degree burn wounds in pigs, with 57% of treated wounds completely epithelized by day 7, compared to 13% for the control group[2]. |
| GHK-Cu (Copper Peptide) | Stimulates collagen and glycosaminoglycan synthesis, modulates metalloproteinases, and attracts immune and endothelial cells. It also exhibits anti-inflammatory effects. | Accelerates wound healing, increases blood vessel formation, and improves healing of diabetic and ischemic wounds in animal models. | In diabetic rats, GHK-Cu incorporated into a collagen matrix accelerated wound contraction and increased collagen synthesis nine-fold compared to controls in healthy rats[3]. |
| Cathelicidins (e.g., LL-37) | Promotes proliferation and migration of keratinocytes, fibroblasts, and endothelial cells. It also has antimicrobial properties. | Accelerates wound healing in both infected and non-infected wounds in rodent models. | Cathelicidin-DM was shown to promote the proliferation of human keratinocytes (HaCaT), skin fibroblasts (HSF), and human umbilical vein endothelial cells (HUVEC) in a concentration-dependent manner[4]. It also accelerated skin wound healing and promoted re-epithelialization and granulation tissue formation in mice[4]. |
Experimental Protocols
Detailed experimental protocols for this compound are not available in published literature. However, standard assays used to evaluate the efficacy of wound healing agents that inhibit cell adhesion are described below.
Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with an extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin) at a concentration of 10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (e.g., human fibroblasts) and resuspend them in a serum-free medium.
-
Treatment: Incubate the cells with varying concentrations of the test peptide (e.g., this compound) for 30 minutes.
-
Seeding: Add the cell-peptide suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay. The results are typically expressed as the percentage of cell adhesion relative to an untreated control.
Fibroblast Migration (Scratch) Assay
-
Cell Seeding: Seed fibroblasts into 6-well plates and grow them to confluence.
-
Scratching: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add a medium containing the test peptide at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A higher percentage of closure indicates enhanced cell migration.
In Vivo Wound Healing Model (Murine)
-
Animal Model: Use a suitable mouse model (e.g., C57BL/6).
-
Wound Creation: Create full-thickness excisional or incisional wounds on the dorsal side of the anesthetized mice.
-
Treatment: Topically apply a formulation containing the test peptide to the wound site. A control group should receive the vehicle alone.
-
Monitoring: Photograph the wounds at regular intervals (e.g., days 3, 7, 10, 14) to monitor wound closure.
-
Analysis: Calculate the wound area at each time point and express it as a percentage of the initial wound area.
-
Histology: At the end of the study, excise the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and granulation tissue formation.
Signaling Pathways and Logical Relationships
The precise signaling pathway activated by this compound has not been experimentally determined. However, based on its RGD motif, it is hypothesized to interact with integrin receptors. The binding of RGD-containing peptides to integrins can trigger downstream signaling cascades that are crucial for wound healing.
Hypothesized Signaling Pathway for this compound
The following diagram illustrates a plausible signaling pathway initiated by the binding of an RGD-containing peptide to integrin receptors, leading to cellular responses that promote wound healing. This is a generalized pathway and may not represent the exact mechanism of this compound.
Caption: Hypothesized integrin-mediated signaling pathway for RGD-containing peptides.
Experimental Workflow for Evaluating Wound Healing Peptides
The logical flow for the preclinical evaluation of a novel wound healing peptide is outlined in the diagram below.
Caption: Standard preclinical workflow for wound healing peptide evaluation.
Conclusion
This compound holds theoretical promise as a wound healing agent due to its RGD motif and potential for increased stability. However, a significant gap exists in the publicly available scientific literature regarding its specific performance and mechanism of action. In contrast, other RGD-containing peptides, GHK-Cu, and cathelicidins have a more substantial body of research supporting their efficacy in promoting wound healing through various, well-defined mechanisms.
For researchers and drug development professionals, this compound may warrant further investigation to independently verify its therapeutic potential and to elucidate its pharmacological properties. The experimental protocols and comparative data provided in this guide for alternative compounds can serve as a benchmark for such an evaluation. Without direct comparative studies, it is not possible to definitively conclude the superiority of this compound over these established alternatives.
References
- 1. Promotion and acceleration of diabetic ulcer healing by arginine-glycine-aspartic acid (RGD) peptide matrix. RGD Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an arginine-glycine-aspartic acid peptide-containing artificial matrix on epithelial migration in vitro and experimental second-degree burn wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of G-{d--Arg}-GDSPASSK: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of synthetic peptides like G-{d-Arg}-GDSPASSK is a critical aspect of laboratory safety and environmental stewardship. Due to the often-unavailable biological and toxicological data for novel peptides, a cautious and systematic approach to waste management is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
Core Principles of Peptide Waste Management
Given the lack of specific toxicity data for this compound, it should be treated as a potentially hazardous material.[1] This precautionary principle requires that all waste contaminated with this peptide, including solids, liquids, and consumables, be segregated and disposed of in accordance with hazardous waste protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, the use of appropriate personal protective equipment (PPE) is mandatory. This includes chemical safety glasses, nitrile gloves, and a laboratory coat.[1][2][3] All handling of this compound, especially in its lyophilized powder form, should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the form of the waste—solid or liquid—and your institution's specific guidelines.
Solid Waste Disposal
Solid waste includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.
Procedure:
-
Segregation: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any other required information by your institution.
-
Storage: Keep the container sealed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from general traffic. Secondary containment trays are recommended to prevent spills.
-
Disposal: Once the container is approximately 90% full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Liquid Waste Disposal
Liquid waste includes solutions containing this compound, such as stock solutions, experimental buffers, and solvents (e.g., DMSO, acetonitrile, water with TFA).
Procedure:
-
Segregation: Collect all liquid waste in a dedicated, sealed, and clearly labeled container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all constituents with their approximate concentrations, and any relevant hazard information.
-
pH Neutralization (if applicable): For aqueous solutions, neutralization may be an option if permitted by your institution. Acidic or alkaline solutions should be adjusted to a pH between 5 and 9 before collection for disposal. However, verify that the neutralized solution is not otherwise toxic. Never pour chemical waste down the sink unless explicitly permitted by your institution's EHS department.
-
Storage: Store the liquid waste container in a secondary containment tray in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS or a certified hazardous waste management service.
Data Presentation
While specific quantitative data for this compound is not available, the following table summarizes general parameters for the pre-disposal treatment of peptide waste solutions.
| Parameter | Guideline | Source |
| Aqueous Waste pH | Neutralize to a pH between 5 and 9 before collection. | |
| Waste Container Capacity | Fill to approximately 90% capacity before arranging for disposal. |
Experimental Protocols
Specific experimental protocols involving this compound are not publicly available. However, the disposal of this peptide should be handled in the context of the experiments in which it was used.
-
Biohazardous Waste: If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste. Always consult your institution's biosafety guidelines.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Handling Protocols for G-{d-Arg}-GDSPASSK
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like G-{d-Arg}-GDSPASSK is of utmost importance to ensure both personal safety and the integrity of experimental outcomes. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a potentially hazardous substance.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
A thorough approach to PPE is critical to minimize exposure risks such as inhalation, skin contact, or eye contact, especially when handling the peptide in its lyophilized powder form.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[2] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[2] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[2] |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, rubber boots, heavy rubber gloves, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Always inspect PPE for any signs of damage before use and follow proper techniques for donning and doffing to prevent cross-contamination.
Operational Plan for Safe Handling
A systematic workflow for handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
For long-term storage of the lyophilized peptide, a temperature of -20°C is recommended, which can preserve it for up to a year.
-
Once reconstituted, the peptide solution should be stored at 2°C–8°C for short-term use and frozen for long-term storage. To prevent degradation from repeated freeze-thaw cycles, it is advisable to divide the solution into aliquots.
2. Reconstitution:
-
Handle the lyophilized powder in a chemical fume hood or a well-ventilated area to prevent inhalation.
-
Use sterile, high-purity solvents for reconstitution. For many peptides, sterile bacteriostatic water is a suitable solvent.
-
To dissolve the peptide, gently swirl the vial; avoid vigorous shaking.
-
Clearly label all reconstituted aliquots with the peptide name, concentration, date of reconstitution, and storage conditions.
3. Experimental Use:
-
When using the peptide in experiments, always wear the appropriate PPE as outlined in the table above.
-
Avoid generating aerosols or dusts.
-
All equipment that comes into contact with the peptide should be properly decontaminated after use.
Disposal Plan
Proper disposal of peptide waste is a critical final step to ensure laboratory safety and environmental compliance. All materials contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with the peptide, such as pipette tips, gloves, vials, and absorbent paper, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for this purpose.
-
Liquid Waste: Unused peptide solutions and contaminated buffers should be collected in a separate, clearly labeled hazardous waste container.
-
If the peptide was used in experiments involving biological materials (e.g., cell-based assays), the waste may need to be treated as biohazardous waste, potentially requiring decontamination via autoclaving before being disposed of as chemical waste. Always adhere to your institution's biosafety guidelines.
Waste Storage and Disposal:
-
Store hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
The following diagram outlines the general workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
